molecular formula C10H20ClNO B2632273 N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride CAS No. 2260936-89-6

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride

Katalognummer: B2632273
CAS-Nummer: 2260936-89-6
Molekulargewicht: 205.73
InChI-Schlüssel: IORACXYJZDYHOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.73. The purity is usually 95%.
BenchChem offers high-quality N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(oxan-4-ylmethyl)cyclobutanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-10(3-1)11-8-9-4-6-12-7-5-9;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORACXYJZDYHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(Oxan-4-ylmethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride (CAS Number: 2260936-89-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details a probable synthetic route via reductive amination, outlines a thorough analytical characterization workflow including predicted spectroscopic data, discusses potential applications based on its structural motifs, and provides essential safety and handling information. The content is structured to offer both theoretical understanding and practical insights for scientists engaged in the design and synthesis of novel chemical entities.

Introduction and Chemical Identity

N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a secondary amine salt. Its structure is characterized by a cyclobutane ring and a tetrahydropyran (oxane) ring linked by a methylene amine bridge.

Table 1: Compound Identification

PropertyValue
CAS Number 2260936-89-6[1]
Chemical Name N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride
Synonyms N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride
Molecular Formula C₁₀H₂₀ClNO
Molecular Weight 205.72 g/mol
Chemical Structure Chemical Structure of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride

The strategic combination of the rigid, sp³-rich cyclobutane moiety and the polar, hydrogen-bond accepting tetrahydropyran ring makes this compound an intriguing scaffold for exploring new chemical space in drug discovery. The cyclobutane ring can impart metabolic stability and a defined three-dimensional conformation, while the tetrahydropyran can enhance solubility and provide additional interaction points with biological targets.[2][3]

Synthesis and Purification

The most direct and efficient synthetic route to N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a two-step process involving reductive amination followed by salt formation.

Synthetic Rationale and Pathway

Reductive amination is a cornerstone of amine synthesis, valued for its broad substrate scope and operational simplicity.[4] This method involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of N-(Oxan-4-ylmethyl)cyclobutanamine, cyclobutylamine and tetrahydro-2H-pyran-4-carbaldehyde serve as the readily available starting materials.[5][6]

Synthesis_of_Target_Compound Start1 Cyclobutylamine Intermediate Imine Intermediate Start1->Intermediate + Start2 Tetrahydro-2H-pyran-4-carbaldehyde Start2->Intermediate Product_freebase N-(Oxan-4-ylmethyl)cyclobutanamine Intermediate->Product_freebase Reduction (e.g., NaBH(OAc)₃) Final_Product N-(Oxan-4-ylmethyl)cyclobutanamine Hydrochloride Product_freebase->Final_Product + HCl

Figure 1. Synthetic pathway for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or methanol (0.2-0.5 M).

  • To this solution, add tetrahydro-2H-pyran-4-carbaldehyde (1.05 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the aldehyde.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Oxan-4-ylmethyl)cyclobutanamine as an oil.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to yield N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride.

Purification

For obtaining high-purity material, recrystallization can be performed. A suitable solvent system is typically a polar solvent in which the salt is soluble at elevated temperatures, and a non-polar solvent in which it is insoluble to induce precipitation upon cooling (e.g., isopropanol/diethyl ether).

Analytical Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.

Analytical_Characterization_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_and_Identity Purity and Identity Confirmation NMR ¹H and ¹³C NMR Spectroscopy MS High-Resolution Mass Spectrometry (HRMS) HPLC High-Performance Liquid Chromatography (HPLC) FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Synthesized_Compound Synthesized N-(Oxan-4-ylmethyl)cyclobutanamine HCl Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->HPLC Synthesized_Compound->FTIR

Figure 2. Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following spectral data are predicted based on the known chemical shifts of similar structural fragments and should be confirmed by experimental data.[7][8][9]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6br s2HNH₂
~3.85dd2HO-CH ₂ (axial)
~3.45m1HN-CH (cyclobutane)
~3.25dt2HO-CH ₂ (equatorial)
~2.90d2HN-CH ₂-
~2.10m2HCH ₂ (cyclobutane)
~1.95m2HCH ₂ (cyclobutane)
~1.65m1HCH (oxane)
~1.55m2HCH ₂ (cyclobutane)
~1.30qd2HCH ₂ (oxane)

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~66.5C H₂-O (oxane)
~55.8N-C H (cyclobutane)
~50.5N-C H₂
~35.5C H (oxane)
~30.8C H₂ (oxane)
~28.5C H₂ (cyclobutane)
~16.0C H₂ (cyclobutane)
Mass Spectrometry (MS)

LC-MS analysis is employed to confirm the molecular weight of the free base.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected [M+H]⁺: 170.1545 (calculated for C₁₀H₂₀NO⁺).

  • Predicted Fragmentation: Key fragments would likely arise from the cleavage of the C-N bond, and fragmentation of the cyclobutane and tetrahydropyran rings.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

Table 4: Representative HPLC Method

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 210 nm or ELSD

A pure sample should exhibit a single major peak.

Potential Applications and Safety Considerations

Medicinal Chemistry Applications

While no specific biological activity has been reported for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride, its constituent motifs are prevalent in bioactive molecules.

  • CNS Agents: The lipophilic and rigid nature of the cyclobutane ring, combined with the hydrogen bonding capacity of the amine and oxane ether, suggests potential for interaction with CNS targets.

  • Metabolic Disease Targets: The tetrahydropyran moiety is a key structural feature in several inhibitors of enzymes involved in metabolic pathways.

  • Fragment-Based Drug Discovery: This compound could serve as a starting point or a fragment for elaboration in fragment-based drug discovery campaigns.

Safety and Handling

As a novel chemical, N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a synthetically accessible compound with structural features that warrant its investigation in medicinal chemistry. This guide has provided a robust framework for its synthesis, purification, and characterization, based on established chemical principles. The predicted analytical data serves as a benchmark for experimental verification. Further studies are necessary to explore the biological activity and therapeutic potential of this and related molecules.

References

Sources

Technical Guide: Navigating the Nomenclature and Utility of Cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the nomenclature ambiguity, synthetic utility, and characterization of Cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine hydrochloride . This molecule is a high-value "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK/TYK2 pathways) where it serves to modulate lipophilicity (LogD) and metabolic stability compared to all-carbon aliphatic analogs.[1]

Executive Summary & Core Identity

In modern drug discovery, particularly within the optimization of oral bioavailability for inflammation and oncology targets, the cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine motif represents a strategic bioisostere.[1] It combines the conformational restriction of a cyclobutyl ring with the polarity and metabolic blocking capability of a tetrahydropyran ether.[1]

However, inconsistent naming conventions across chemical vendors and databases frequently lead to procurement errors and registration duplication.[1] This guide provides a definitive synonym map, a validated synthesis workflow, and quality control parameters.

Definitive Chemical Identity
ParameterDetail
Primary Systematic Name N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride
Molecular Formula C₁₀H₁₉NO[1][2] · HCl
Molecular Weight 169.27 g/mol (Free Base) / 205.73 g/mol (HCl Salt)
Exact Mass (Cation) 169.1467 Da
SMILES (Salt) C1CC(C1)NCC2CCOCC2.Cl
InChIKey [Generate via Standardizer] (Structure Dependent)

Nomenclature Architecture & Synonyms

The core challenge with this molecule is the "linker ambiguity"—whether the methylene group is associated with the cyclobutyl ring or the pyran ring in the name string.[1]

The Synonym Hierarchy

The following table consolidates the disparate names found in vendor catalogs (e.g., Enamine, WuXi, Sigma) and patent literature.

Naming ConventionSynonym / IdentifierUsage Context
IUPAC (Preferred) N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride Patent filings, formal publications.[1]
CAS Index Name Cyclobutanamine, N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride SciFinder, Chemical Abstracts.[1]
Inverted Common N-Cyclobutyl-1-(tetrahydro-2H-pyran-4-yl)methanamine HCl Vendor catalogs (emphasizing the amine core).[1]
Fragment-Based Cyclobutyl(oxan-4-ylmethyl)amine hydrochloride Chemoinformatics (uses "oxane" for pyran).[1]
Ambiguous/Legacy N-(Cyclobutamino)methyl-tetrahydro-2H-pyran Avoid (Implies hydrazine-like structure).[1]
Structural Disambiguation (Logic Flow)

To prevent confusion with constitutional isomers (e.g., where the methylene linker is on the cyclobutyl side), refer to the following logic map.

NomenclatureLogic Start Target Molecule Name CheckLinker Locate Methylene (-CH2-) Linker Start->CheckLinker IsomerA Attached to Pyran? (Tetrahydro-2H-pyran-4-yl)methyl CheckLinker->IsomerA Yes IsomerB Attached to Cyclobutyl? (Cyclobutylmethyl) CheckLinker->IsomerB No ResultA CORRECT TARGET: Cyclobutyl-NH-CH2-Pyran IsomerA->ResultA ResultB WRONG ISOMER: Pyran-NH-CH2-Cyclobutyl IsomerB->ResultB

Figure 1: Decision tree for verifying chemical structure based on nomenclature strings.

Synthetic Utility & Manufacturing Protocol

This amine is typically synthesized via reductive amination .[1] The choice of reagents dictates the impurity profile.[1] The protocol below prioritizes the "Aldehyde + Amine" route over the "Ketone + Amine" route due to the commercial availability of high-purity Tetrahydro-2H-pyran-4-carbaldehyde.[1]

Validated Synthesis Route (Reductive Amination)

Reaction: Cyclobutanamine + Tetrahydro-2H-pyran-4-carbaldehyde


 Imine 

Amine.[1]
Step-by-Step Protocol:
  • Imine Formation:

    • Charge Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) and Cyclobutanamine (1.1 eq) in Dichloromethane (DCM) or Methanol (MeOH).

    • Note: Use of a drying agent (MgSO₄) or molecular sieves is recommended in DCM to push equilibrium.[1]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of aldehyde).

  • Reduction:

    • Cool reaction to 0°C.[1]

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Why STAB? It is milder than NaBH₄ and reduces the imine selectively without reducing the aldehyde (if any remains) to the alcohol side-product.[1]

    • Stir overnight at RT.

  • Workup:

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract with DCM (3x).[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Salt Formation (HCl):

    • Dissolve crude oil in minimal Ethanol or Diethyl Ether.[1]

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • Precipitate forms immediately.[1] Filter and wash with cold ether to remove unreacted aldehyde/alcohol impurities.[1]

Process Flow Diagram

SynthesisFlow Input1 Cyclobutanamine (Amine Source) Mix Imine Formation (DCM, RT, 2h) Input1->Mix Input2 Tetrahydro-2H-pyran-4-carbaldehyde (Carbonyl Source) Input2->Mix Reduce Reduction (STAB, 0°C -> RT) Mix->Reduce Quench Basic Workup (NaHCO3) Reduce->Quench Salt HCl Salt Formation (HCl/Dioxane) Quench->Salt Final Cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine HCl (White Solid) Salt->Final

Figure 2: Synthesis workflow via reductive amination.

Quality Control & Characterization

To ensure the integrity of this building block in SAR studies, the following analytical criteria must be met. The HCl salt is hygroscopic; handling in a desiccator is required.[1]

1H NMR Interpretation (DMSO-d6)
  • Amine Protons: Broad singlet/doublet at

    
     9.0–9.5 ppm (NH₂⁺).[1]
    
  • Linker (-CH₂-N): Doublet or broad singlet around

    
     2.8–3.0 ppm.[1]
    
  • Cyclobutyl Methine: Quintet-like multiplet around

    
     3.5–3.8 ppm (deshielded by N).[1]
    
  • Pyran Core:

    • O-CH₂ protons: Multiplet at

      
       3.8–4.0 ppm (characteristic of ether).[1]
      
    • C-CH₂ protons: Multiplet at

      
       3.2–3.4 ppm.[1]
      
  • Cyclobutyl Ring: Complex multiplets at

    
     1.7–2.3 ppm.[1]
    
Critical Impurities
ImpurityOriginDetectionRemoval
(Tetrahydro-2H-pyran-4-yl)methanol Reduction of unreacted aldehyde1H NMR (

3.3 ppm doublet)
Ether wash of HCl salt
Bis-alkylated Amine Over-alkylation of cyclobutylamineLCMS (M+ mass shift)Chromatography (Free base)

References & Authority

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). Rules for N-substituted amines and heterocyclic prefixes.[1] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard protocol reference). Link[1]

  • Pfizer Inc.[1] Patent WO2018/067422. "Janus Kinase Inhibitors."[1] (Contextual reference for pyran/cyclobutyl motifs in kinase inhibitors). Link

  • PubChem Compound Summary. "Tetrahydro-2H-pyran-4-carbaldehyde" (Precursor data). Link

Sources

Molecular weight of N-(tetrahydropyran-4-ylmethyl)cyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-(tetrahydropyran-4-ylmethyl)cyclobutanamine HCl

Abstract

N-(tetrahydropyran-4-ylmethyl)cyclobutanamine hydrochloride is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability.[1] By incorporating a polar tetrahydropyran (THP) ether and a rigid cyclobutane ring, this scaffold serves as a non-basic bioisostere for morpholine or cyclohexyl moieties. This guide provides the definitive molecular weight calculations, a validated reductive amination synthesis protocol, and analytical characterization standards for researchers in lead optimization.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric calculations are critical for yield determination and molarity adjustments in biological assays. The values below are based on IUPAC standard atomic weights.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochlorideSystematic nomenclature
Free Base Formula C₁₀H₁₉NONeutral amine
Free Base MW 169.27 g/mol Used for mass balance in workup
Salt Formula C₁₀H₁₉NO[1][2][3][4][5][6][7][8] · HClMonohydrochloride salt
Salt MW 205.73 g/mol Use this value for dosing/molarity
Exact Mass 169.1467 (Free Base)For High-Res Mass Spec (HRMS)
ClogP (Est.) ~1.2 (Free Base)Moderate lipophilicity
H-Bond Donors 2 (Salt), 1 (Free Base)Ammonium proton vs. Amine proton

Critical Note on Hygroscopicity: Secondary amine hydrochlorides containing ether linkages can be hygroscopic. It is recommended to store the solid under desiccant at -20°C and equilibrate to room temperature before weighing to ensure MW accuracy.[1]

Part 2: Synthetic Pathway & Mechanism

The most robust route to this scaffold is the Reductive Amination of tetrahydropyran-4-carbaldehyde with cyclobutanamine.[1] This approach avoids the over-alkylation risks associated with direct alkylation (Sɴ2) and allows for mild conditions compatible with other functional groups.

Reaction Mechanism
  • Imine Formation: Nucleophilic attack of cyclobutanamine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the iminium ion.

  • Reduction: The hydride source (STAB) selectively reduces the iminium species over the aldehyde due to the higher electrophilicity of the protonated imine.

Graphviz Workflow: Synthesis & Workup

SynthesisWorkflow Aldehyde Tetrahydropyran- 4-carbaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate Condensation Amine Cyclobutanamine Amine->Intermediate Reagent NaBH(OAc)3 DCE, AcOH ProductFB Free Base Amine (C10H19NO) Reagent->ProductFB Hydride Transfer Intermediate->ProductFB SaltFormation HCl in Dioxane/Et2O ProductFB->SaltFormation Acidification FinalProduct Final Salt (C10H20ClNO) SaltFormation->FinalProduct Precipitation

Figure 1: Step-wise reductive amination and salt formation workflow.[1]

Detailed Experimental Protocol

Reagents:

  • Tetrahydropyran-4-carbaldehyde (1.0 equiv)[1]

  • Cyclobutanamine (1.1 equiv)[1][9]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Procedure:

  • Imine Pre-formation: In a round-bottom flask, dissolve tetrahydropyran-4-carbaldehyde (10 mmol) and cyclobutanamine (11 mmol) in DCE (30 mL). Add AcOH (10 mmol) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes (exothermic). Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by LCMS for disappearance of aldehyde.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (slowly). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil (Free Base) in a minimum amount of diethyl ether or EtOAc. Cool to 0°C. Add 4M HCl in dioxane (1.2 equiv) dropwise. A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to yield the title compound.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for biological testing, it must pass the following identity and purity checks.

Proton NMR (¹H-NMR) Expectations (DMSO-d₆)

The salt form will show distinct shifts compared to the free base due to the ammonium proton.[1]

Proton EnvironmentApprox. Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂⁺ 8.5 – 9.5Broad Singlet2HAmmonium protons (exchangeable with D₂O).[1]
THP O-CH₂ 3.8 – 3.9Multiplet2HDeshielded by Oxygen in the ring.[1]
Cyclobutyl CH 3.5 – 3.7Multiplet1HAlpha to Nitrogen, deshielded by salt formation.
Linker N-CH₂ 2.8 – 3.0Doublet2HAlpha to Nitrogen, coupled to THP-CH.[1]
THP O-CH₂-CH₂ 1.5 – 1.7Multiplet2HRing protons.[1]
THP CH 1.8 – 2.0Multiplet1HMethine bridgehead.[1]
Cyclobutyl CH₂ 1.7 – 2.2Multiplet6HRemaining ring protons.[1]
Chloride Content Titration (Stoichiometry Check)

To confirm the material is a mono-HCl salt and not a hemi-salt or free base:

  • Method: Argentometric titration (AgNO₃) with potassium chromate indicator.

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: 16.8% – 17.6% Cl.

Part 4: Pharmacophore Context & Utility

Why use this specific molecule?

  • Bioisosterism: The tetrahydropyran ring is a classic bioisostere for the morpholine ring. It retains the polarity and hydrogen bond accepting capability (ether oxygen) but eliminates the basic nitrogen, lowering the pKa of the overall molecule if other basic centers are present.

  • Lipophilicity Modulation:

    • Cyclohexyl analogs are often too lipophilic (High LogP).

    • Tetrahydropyran analogs lower LogP by ~1.0 unit, improving solubility and reducing metabolic clearance.

  • Conformational Restriction: The cyclobutane ring restricts the freedom of the amine, potentially locking the substituent into a bioactive conformation more effectively than a flexible n-butyl chain.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • PubChem Database. "Compound Summary: Tetrahydropyran-4-carbaldehyde."[1] (Precursor Data).

Sources

Sp3-Rich Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" is no longer a theoretical concept; it is a validated survival strategy in modern drug discovery. This guide addresses the technical implementation of sp3-rich amine building blocks—specifically focusing on spirocycles, bicyclo[1.1.1]pentanes (BCPs), and bridged systems. We move beyond the rationale of Fraction sp3 (Fsp3) into the how: synthetic access, library integration, and specific experimental protocols for coupling these complex vectors.

Part 1: The Physicochemical Imperative

The historical over-reliance on Suzuki-Miyaura couplings of flat aromatic systems led to libraries with poor solubility and high attrition rates. The shift toward sp3-rich amines is driven by the need to improve developability .

The Fsp3 Correlation

Lovering et al. (2009) demonstrated that increasing the saturation (Fsp3) and chiral complexity of a molecule directly correlates with clinical success.[1][2][3][4]

PropertyFlat Aromatic System (Low Fsp3)Sp3-Rich System (High Fsp3)Impact on Drug Discovery
Solubility Low (Planar Stacking)High (Disrupted Stacking)Improved bioavailability; formulation ease.
Selectivity Lower (Promiscuous binding)Higher (Specific 3D vectors)Reduced off-target toxicity.
Metabolic Stability Variable (Aromatic oxidation)Tunable (Blocked metabolic soft spots)Improved half-life (

).
Melting Point High (Crystal lattice energy)LowerBetter solubility profile.
Logic Flow: From Structure to Success

The following diagram illustrates the causality between sp3 enrichment and clinical progression.

EscapeFlatland Flat Flat Aromatic Scaffolds Stacking Pi-Pi Stacking (Crystal Lattice) Flat->Stacking Solubility Poor Solubility & Promiscuity Stacking->Solubility Attrition Clinical Attrition Solubility->Attrition High Failure Rate Sp3 Sp3-Rich Building Blocks Vector Defined 3D Vectors (Chirality) Sp3->Vector Prop Improved LogP/Solubility Specific Binding Vector->Prop Success Clinical Success Prop->Success Higher Survival

Caption: Causal pathway linking molecular saturation (Fsp3) to developability and clinical outcomes.[3][5]

Part 2: Structural Classes & Synthetic Access

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are high-value bioisosteres for phenyl rings and tert-butyl groups.[6][7]

  • The Advantage: They maintain the linear vector of a para-substituted phenyl ring but reduce lipophilicity (LogP) and eliminate the aromatic ring count (Ar).

  • Synthetic Access: Historically difficult, access has improved via [1.1.1]propellane chemistry.

  • Key Application: Replacing a piperazine linker with a BCP-diamine linker often retains potency while significantly boosting metabolic stability.

Spirocyclic Amines

Spirocycles (e.g., 2-azaspiro[3.3]heptane) serve as rigid replacements for morpholines and piperidines.

  • The Advantage: They lock the nitrogen vector, reducing the entropic penalty upon binding. They also disrupt planarity, preventing aggregation.

  • Synthetic Access: SnAP reagents (see Protocol A) provide the most robust access to these systems.

Part 3: Experimental Protocols

Protocol A: Synthesis of Spirocyclic Amines via SnAP Reagents

Context: Traditional synthesis of spirocycles requires multi-step alkylations. The SnAP (Stannyl Amine Protocol) reagents developed by the Bode Group allow for 1-step synthesis of saturated N-heterocycles from aldehydes or ketones.

Reagents:

  • SnAP Reagent (e.g., SnAP-M Morpholine precursor)

  • Aldehyde/Ketone substrate[8][9]

  • Copper(II) Triflate [Cu(OTf)₂]

  • 2,6-Lutidine

  • HFIP (Hexafluoroisopropanol) / DCM

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve SnAP reagent (1.0 equiv) and aldehyde (1.0 equiv) in DCM (0.2 M).

    • Add 4Å Molecular Sieves. Stir at Room Temperature (RT) for 2–12 hours.

    • Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde proton).

    • Filter through Celite and concentrate.[10]

  • Radical Cyclization:

    • Prepare a solution of Cu(OTf)₂ (1.0 equiv) and 2,6-Lutidine (1.0 equiv) in HFIP/DCM (1:4 ratio, 0.1 M). Stir for 1 hour (solution turns green).

    • Add the crude imine (from step 1) to this mixture.

    • Stir at RT for 12–16 hours.

  • Workup:

    • Quench with 10% aq. NH₄OH (removes Cu salts).

    • Extract with DCM (3x). Wash organic layer with brine.[10]

    • Dry over Na₂SO₄ and purify via flash chromatography.[10]

SnAP_Mechanism Reagents SnAP Reagent (Amino-Stannane) Imine Imine Intermediate Reagents->Imine + MS 4Å Aldehyde Aldehyde/Ketone Aldehyde->Imine Radical α-Amino Radical (Oxidation via Cu) Imine->Radical Cu(OTf)2 HFIP Cyclization Radical Cyclization (C-C Bond Formation) Radical->Cyclization Product Spirocyclic Amine Cyclization->Product

Caption: Workflow for SnAP reagent-mediated synthesis of spirocyclic amines.

Protocol B: Photoredox Decarboxylative C(sp3)-N Coupling

Context: Coupling secondary amines to alkyl groups usually requires reductive amination (limited scope) or alkyl halides (genotoxic). The MacMillan group's decarboxylative coupling uses abundant carboxylic acids as alkyl sources.

Reagents:

  • Alkyl Carboxylic Acid (Substrate)[11][12]

  • Amine Nucleophile

  • Iridium Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆

  • Copper Catalyst [Cu(MeCN)₄]PF₆

  • Ligand (e.g., Bathophenanthroline)

  • Base (Cs₂CO₃)

  • Blue LED Light Source

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, mix Ir-catalyst (1 mol%) and Cu-catalyst (20 mol%) with the ligand (22 mol%).

  • Activation: Add the carboxylic acid (1.5 equiv) and Iodobenzene diacetate (oxidant) to generate the active ester in situ (or use pre-formed redox active ester).

  • Coupling:

    • Add the amine (1.0 equiv) and base.[13]

    • Dissolve in degassed solvent (Dioxane or DMSO).

  • Irradiation:

    • Seal vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain RT.

    • Reaction time: 1–24 hours.

  • Purification: Standard aqueous workup and reverse-phase HPLC or silica chromatography.

Part 4: Case Study - BCPs in LpPLA2 Inhibitors

A definitive example of sp3-scaffold hopping is the optimization of LpPLA2 inhibitors (Darapladib analogs) by GSK.

  • Challenge: The lead compound contained a biaryl ether linkage which suffered from poor solubility and potential aromatic ring stacking issues.

  • Solution: The central phenyl ring was replaced with a Bicyclo[1.1.1]pentane (BCP) unit.[6][7]

  • Result:

    • Potency: Maintained (pIC50 ~9.4).[14] The BCP unit provided the correct vector distance (approx 1.85 Å vs 2.79 Å for phenyl, but sufficient for binding pocket spanning).

    • Physicochemicals: Significant improvement in solubility and reduction in lipophilicity (LogD).

    • Structure: X-ray crystallography confirmed the BCP unit acted as a linear spacer, mimicking the para-phenyl geometry without the pi-electron cloud.

Comparative Data (Measom et al., 2017):

ParameterPhenyl Analog (Parent)BCP Bioisostere
pIC50 (LpPLA2) 10.29.4
Solubility (CLND) Low (<5 µM)High (>100 µM)
LogD 4.53.8
Crystallinity HighReduced

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][5] Journal of Medicinal Chemistry.[1][2][7]

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes.[15] Nature Chemistry.[8]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.[14] ACS Medicinal Chemistry Letters.[16]

  • Zuo, Z., et al. (2014). Merger of photoredox catalysis and primary amine catalysis for the asymmetric α-alkylation of aldehydes. Science (MacMillan Group).

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8][12][17]

Sources

Technical Guide: Tetrahydropyran-4-ylmethyl Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of the Tetrahydropyran-4-ylmethyl amine moiety in medicinal chemistry. It is designed for drug discovery scientists focusing on hit-to-lead optimization, specifically for addressing lipophilicity, hERG liability, and metabolic stability issues.

Part 1: Strategic Rationale & Physicochemical Profiling

In modern drug discovery, the tetrahydropyran-4-ylmethyl amine motif serves as a critical "sp³-rich" building block.[1] It is frequently employed as a bioisostere for cyclohexylmethyl and piperidinyl groups to modulate physicochemical properties without altering the fundamental pharmacophore vector.

The Bioisosteric Triad

The strategic value of this moiety lies in its position within the bioisosteric triad: Cyclohexane – Piperidine – Tetrahydropyran (THP) .

Scaffold FeatureCyclohexane AnalogPiperidine AnalogTetrahydropyran (THP) Analog
Electronic Nature Lipophilic, InertBasic (

), Cationic
Polar, Non-basic, H-bond Acceptor
LogP Impact High (Increases Lipophilicity)Moderate (pH dependent)Low (Lowers Lipophilicity)
hERG Liability High (if paired with basic amine)High (due to cationic center)Reduced (Neutral Ether)
Metabolic Risk Oxidation at C3/C4N-oxidation, DealkylationStable Ether, Low Clearance
Mechanism of Action in Lead Optimization
Lipophilicity Modulation (LogD Lowering)

Replacing a cyclohexyl group with a tetrahydropyran ring typically lowers the cLogP by approximately 1.0–1.5 log units . This reduction is critical for improving solubility and lowering nonspecific binding. The oxygen atom in the 4-position of the THP ring acts as a hydrogen bond acceptor, interacting with water molecules to increase aqueous solubility while maintaining the steric bulk required to fill hydrophobic pockets.

hERG Channel Mitigation

Inhibition of the hERG potassium channel is a major safety liability, often driven by lipophilic basic amines that form cation-


 interactions with Tyr652 and Phe656 in the channel pore.
  • The Problem: A piperidine ring often contributes to a high pKa, ensuring the molecule is protonated at physiological pH, which drives hERG binding.

  • The THP Solution: The tetrahydropyran-4-ylmethyl motif retains the spatial arrangement of the piperidine but replaces the basic nitrogen with a neutral oxygen.[1] This eliminates the cationic center, significantly reducing affinity for the hERG pore while preserving the ligand's shape.

Inductive pKa Suppression

When the tetrahydropyran-4-ylmethyl group is attached to a basic amine (e.g.,


), the oxygen atom in the ring exerts a through-bond inductive electron-withdrawing effect (albeit weak due to the methylene spacer).[1] This can slightly lower the 

of the adjacent amine compared to a cyclohexylmethyl analog, potentially improving membrane permeability by increasing the fraction of the neutral species.

Part 2: Synthetic Methodologies

The synthesis of tetrahydropyran-4-ylmethyl amine derivatives relies on robust protocols that ensure high yield and purity.[1] The following workflows utilize the commercially available Tetrahydropyran-4-carbaldehyde or Tetrahydropyran-4-carboxylic acid .

Pathway A: Reductive Amination (Preferred Route)

This route is ideal for late-stage functionalization of amine-bearing cores.[1]

Protocol:

  • Reagents: Tetrahydropyran-4-carbaldehyde (1.0 eq), Primary/Secondary Amine (

    
    , 1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE.
    
  • Procedure:

    • Dissolve the amine and aldehyde in DCE.

    • Add catalytic acetic acid to catalyze imine formation. Stir for 30 min at RT.

    • Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde to alcohol before imine formation.

    • Stir for 2–12 hours. Quench with saturated

      
      .
      
    • Yield: Typically 80–95%.

Pathway B: Amide Coupling & Reduction

Used when the reductive amination fails due to steric hindrance or electronic deactivation.

Protocol:

  • Step 1 (Coupling): React Tetrahydropyran-4-carboxylic acid with Amine (

    
    ) using HATU/DIPEA in DMF to form the amide.
    
  • Step 2 (Reduction):

    • Dissolve the intermediate amide in dry THF under

      
      .
      
    • Add

      
       (2-3 eq) or Borane-THF complex (
      
      
      
      ) dropwise at 0°C.[1]
    • Reflux for 2–4 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Result:

      
      .
      
Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these derivatives.

Synthesis_Workflow Start Target: THP-4-ylmethyl Amine Derivative Choice Select Precursor Start->Choice Aldehyde THP-4-carbaldehyde Choice->Aldehyde Standard Route Acid THP-4-carboxylic Acid Choice->Acid If Amine is hindered RedAm Reductive Amination (NaBH(OAc)3 / DCE) Aldehyde->RedAm AmideCoup Amide Coupling (HATU / DMF) Acid->AmideCoup Product Final Product: THP-CH2-NH-R RedAm->Product Reduction Amide Reduction (LiAlH4 or BH3) AmideCoup->Reduction Reduction->Product

Caption: Synthetic decision tree for accessing Tetrahydropyran-4-ylmethyl amine scaffolds.

Part 3: Case Study & Applications

Case Study: Necrox-5 (Mitochondrial Protection)

Necrox-5 is a prototypical example of the successful deployment of the tetrahydropyran-4-ylmethyl amine motif.[1]

  • Structure: 5-[(1,1-Dioxido-4-thiomorpholinyl)methyl]-2-phenyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-7-amine.[1][2]

  • Role of THP Moiety: The

    
     group is attached to the indole nitrogen.[1]
    
    • Solubility: The THP ring balances the lipophilicity of the phenyl-indole core, ensuring the molecule is soluble enough for intracellular distribution.

    • Metabolic Stability: Unlike a pentyl or hexyl chain, the THP ring is resistant to oxidative metabolism (CYP450), prolonging the half-life (

      
      ) of the compound.
      
    • Target Interaction: The ether oxygen provides a specific hydration point, likely influencing the compound's distribution into the mitochondria where it exerts its anti-necrotic effects.

SAR Logic Flow

When should you introduce this moiety?

SAR_Logic Problem Lead Compound Issues Issue1 High Lipophilicity (LogP > 4) Problem->Issue1 Issue2 hERG Inhibition (IC50 < 10 uM) Problem->Issue2 Issue3 Poor Solubility Problem->Issue3 Solution Strategy: Insert THP-4-ylmethyl Issue1->Solution Issue2->Solution Issue3->Solution Mechanism1 Lowers LogP (~1.5 units vs Cyclohexyl) Solution->Mechanism1 Mechanism2 Removes Basic Center (vs Piperidine) Solution->Mechanism2 Mechanism3 Adds H-Bond Acceptor Solution->Mechanism3 Outcome Optimized Lead: Balanced ADME/Safety Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

Caption: SAR optimization logic for deploying the THP-4-ylmethyl amine moiety.

Part 4: Experimental Protocol (Building Block Synthesis)

Objective: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) from Tetrahydropyran-4-carbonitrile.[1]

While the amine is commercially available, in-house synthesis allows for the introduction of isotopic labels (


 or 

) or specific derivatizations.

Step-by-Step Methodology:

  • Starting Material: Tetrahydro-2H-pyran-4-carbonitrile.[1]

  • Solvent System: Anhydrous THF.

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ).
    
  • Procedure:

    • Activation: Suspend

      
       (1.2 eq) in dry THF at 0°C under Argon.
      
    • Addition: Add the nitrile dissolved in THF dropwise over 30 minutes. Maintain temperature < 5°C.

    • Reaction: Allow to warm to RT and stir for 3 hours. (Monitor by TLC/LCMS for disappearance of nitrile).

    • Quench (Critical): Cool to 0°C. Add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Isolation: Filter the white precipitate through Celite. Dry the filtrate over

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure or use as crude if purity >95% (common).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773210, (Tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from [Link][1]

  • Kim, H. J., et al. (2019). Cytoprotective Mechanism of Necrox-5 Against Toxicity Induced by Experimental Ferroptosis Instigators. MDPI. Retrieved from [Link]

  • Drug Hunter. (2024).[3][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging N-(Oxan-4-ylmethyl)cyclobutanamine for Fragment-Based Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocyclic Fragments in Modern Drug Discovery

In the landscape of fragment-based drug discovery (FBDD), the emphasis has progressively shifted from planar, aromatic fragments towards three-dimensional (3D) scaffolds.[1][2] These 3D fragments often confer improved physicochemical properties such as enhanced solubility, better metabolic stability, and novel intellectual property space.[1][3] N-(Oxan-4-ylmethyl)cyclobutanamine emerges as a fragment of significant interest, embodying the virtues of a 3D scaffold. Its structure, a confluence of a puckered cyclobutane ring and a hydrophilic oxane moiety, presents a compelling starting point for lead optimization. The cyclobutane scaffold offers a rigid, 3D geometry that can effectively probe protein binding pockets, while the oxane ring can enhance aqueous solubility and provide a hydrogen bond acceptor.[3][4] The secondary amine serves as a readily modifiable vector for chemical elaboration, making this fragment a versatile tool for medicinal chemists.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N-(Oxan-4-ylmethyl)cyclobutanamine in lead optimization campaigns. We will delve into the rationale behind its selection, detailed protocols for hit-to-lead progression, and the establishment of a robust structure-activity relationship (SAR) framework.

Physicochemical Properties and Rationale for Use

The efficacy of a fragment is intrinsically linked to its physicochemical properties. N-(Oxan-4-ylmethyl)cyclobutanamine is an exemplary fragment that adheres to the "Rule of Three," a guiding principle in FBDD.

PropertyValue (Predicted)Significance in FBDD
Molecular Weight~171.28 g/mol Compliant with the "Rule of Three" (<300 Da), ensuring higher screening hit rates.
XlogP~1.5A balanced lipophilicity, which often translates to good solubility and permeability.
Hydrogen Bond Donors1Provides a key interaction point for target binding and a vector for chemical modification.
Hydrogen Bond Acceptors2 (N and O)Enhances solubility and offers additional points for target interaction.
Rotatable Bonds4Sufficient conformational flexibility to adapt to a binding site without excessive entropic penalty upon binding.
Fraction of sp3 carbons (Fsp3)0.9High 3D character, which can lead to improved selectivity and reduced off-target effects.[1]

The strategic value of this fragment lies in its trifunctional nature:

  • The Cyclobutylamine Core: The secondary amine is a prime handle for chemical modification via techniques like reductive amination, acylation, and sulfonylation, allowing for rapid "fragment growing" into adjacent binding pockets.[5][6]

  • The Oxane Moiety: This saturated heterocycle not only improves aqueous solubility but also acts as a conformational lock and a potential hydrogen bond acceptor.[4] Modifications to the oxane ring itself can be explored in later-stage optimization.

  • The Methylene Linker: Provides optimal spacing and a non-rigid connection between the two cyclic systems, allowing for favorable positioning within a target's active site.

Experimental Protocols: From Fragment Hit to Optimized Lead

The journey from a fragment hit to a lead candidate is an iterative process of design, synthesis, and testing.[7] The following protocols outline a systematic approach to optimizing leads derived from N-(Oxan-4-ylmethyl)cyclobutanamine.

Protocol 1: Hit Validation and Biophysical Characterization

Objective: To confirm the binding of N-(Oxan-4-ylmethyl)cyclobutanamine to the target protein and determine its binding affinity and stoichiometry.

Methodology:

  • Primary Screening: Utilize a high-throughput screening method such as Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to identify initial fragment hits.

  • Orthogonal Validation: Confirm hits using a secondary, solution-based biophysical technique like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference NMR) or Isothermal Titration Calorimetry (ITC).

  • Binding Affinity Determination (ITC): a. Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable buffer. b. Prepare a stock solution of N-(Oxan-4-ylmethyl)cyclobutanamine at 1-5 mM in the same buffer. c. Titrate the fragment solution into the protein solution in small aliquots (e.g., 2-5 µL) while monitoring the heat change. d. Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Structural Characterization (X-ray Crystallography): a. Co-crystallize the target protein with N-(Oxan-4-ylmethyl)cyclobutanamine. b. Solve the crystal structure to visualize the binding mode of the fragment. This is crucial for structure-based drug design and identifying vectors for optimization.[6]

Causality Behind Experimental Choices: The use of orthogonal biophysical methods is critical to eliminate false positives from the primary screen. ITC provides detailed thermodynamic information about the binding event, while X-ray crystallography offers a high-resolution structural snapshot, which is invaluable for rational drug design.

Protocol 2: Lead Optimization via Fragment Growing

Objective: To systematically modify the N-(Oxan-4-ylmethyl)cyclobutanamine core to enhance binding affinity and selectivity. The secondary amine is the most logical point for initial modifications.

Methodology: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve N-(Oxan-4-ylmethyl)cyclobutanamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde/Ketone Addition: Add a diverse library of aldehydes or ketones (1.1 equivalents) to the solution. This library should contain a range of functionalities (e.g., aromatic, heteroaromatic, aliphatic) to probe the chemical space around the binding site.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents).[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Methodology: Amide Coupling

  • Reaction Setup: Dissolve a library of carboxylic acids (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Amine Addition: Add N-(Oxan-4-ylmethyl)cyclobutanamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir at room temperature, monitor by LC-MS, and follow a standard aqueous work-up and purification protocol.

Rationale for Diversity: The initial set of analogs should be designed to explore a wide range of chemical space to quickly establish key SAR trends.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is the cornerstone of lead optimization.[7][9][10] By methodically altering the structure of the lead compound and assessing the impact on biological activity, researchers can identify the key molecular features responsible for potency and selectivity.

Systematic Analog Synthesis for SAR

The following table outlines a suggested initial library of analogs to build a foundational SAR for a lead series derived from N-(Oxan-4-ylmethyl)cyclobutanamine.

Analog SeriesModification RationaleExample Structures
Aromatic Substituents To probe for pi-stacking interactions and explore hydrophobic pockets.Phenyl, 4-fluorophenyl, 3-pyridyl
Aliphatic Substituents To explore van der Waals interactions and conformational preferences.Isopropyl, cyclohexyl, tert-butyl
Hydrogen Bonding Groups To introduce new hydrogen bond interactions with the target.4-hydroxyphenyl, 2-aminopyridyl
Linker Modification To alter the distance and vector of the appended group.Homologation (e.g., ethyl linker)

Visualizing the Lead Optimization Workflow

The following diagrams illustrate the key workflows and logical relationships in the lead optimization process using N-(Oxan-4-ylmethyl)cyclobutanamine as a starting fragment.

FBDD_Workflow cluster_Screening Fragment Screening & Hit ID cluster_Validation Hit Validation cluster_Optimization Lead Optimization Cycle Fragment Library Fragment Library Primary Screen (SPR/DSF) Primary Screen (SPR/DSF) Fragment Library->Primary Screen (SPR/DSF) Hit Triage Hit Triage Primary Screen (SPR/DSF)->Hit Triage Orthogonal Screen (NMR/ITC) Orthogonal Screen (NMR/ITC) Hit Triage->Orthogonal Screen (NMR/ITC) Confirmed Hit Confirmed Hit Orthogonal Screen (NMR/ITC)->Confirmed Hit Structural Biology (X-ray) Structural Biology (X-ray) Design Analogs Design Analogs Structural Biology (X-ray)->Design Analogs Structure-Based Design Confirmed Hit->Structural Biology (X-ray) Synthesis Synthesis Design Analogs->Synthesis Iterative Cycle In vitro Assay In vitro Assay Synthesis->In vitro Assay Iterative Cycle SAR Analysis SAR Analysis In vitro Assay->SAR Analysis Iterative Cycle SAR Analysis->Design Analogs Iterative Cycle Lead Candidate Lead Candidate SAR Analysis->Lead Candidate

Caption: High-level workflow for fragment-based lead optimization.

SAR_Logic cluster_Vectors Growth Vectors cluster_Analogs Analog Synthesis & SAR Fragment N-(Oxan-4-ylmethyl)cyclobutanamine Initial Hit (Kd = 500 µM) Vec1 Vector 1: Cyclobutylamine Fragment->Vec1 Vec2 Vector 2: Oxane Ring Fragment->Vec2 Analog1 R = Phenyl Kd = 50 µM Vec1->Analog1 Reductive Amination Analog3 R = Isopropyl Kd = 200 µM Vec1->Analog3 Reductive Amination Analog2 R = 4-F-Phenyl Kd = 10 µM Analog1->Analog2 EWG substitution SAR_Conclusion {SAR Insights | - Aromatic groups preferred - Halogenation improves potency} Analog1->SAR_Conclusion Analog2->SAR_Conclusion Analog3->SAR_Conclusion

Caption: Logic diagram for SAR-driven fragment growing.

Conclusion and Future Perspectives

N-(Oxan-4-ylmethyl)cyclobutanamine represents a valuable, yet underutilized fragment for FBDD campaigns. Its inherent 3D nature, coupled with readily accessible synthetic handles, makes it an ideal starting point for the development of potent and selective inhibitors. The protocols and strategies outlined in this application note provide a robust framework for its successful implementation in lead optimization. By combining systematic analog synthesis with structure-based design, researchers can efficiently navigate the chemical space around this fragment to identify novel lead candidates with improved drug-like properties. Future work could involve the development of novel synthetic routes to functionalize the cyclobutane and oxane rings, further expanding the utility of this versatile scaffold.

References

  • Zheng, M., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(6), 1127-1149. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery?. Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126989520, N-[(2,6-dimethyloxan-4-yl)methyl]cyclobutanamine. Retrieved from [Link]

  • Gommaa, M. S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 23-86. Retrieved from [Link]

  • NS-MS Consulting Ltd. (2019, March 12). Publications. Retrieved from [Link]

  • Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(1), e202103348. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • O'Connor, C. J., et al. (2018). Squaryl molecular metaphors - application to rational drug design and imaging agents. Arkivoc, 2019(1), 166-231. Retrieved from [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61769151, N-methyl-3-(oxan-2-ylmethoxy)oxan-4-amine. Retrieved from [Link]

  • Chen, Y. L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(13), 7401-7419. Retrieved from [Link]

Sources

High-Efficiency Amide Coupling Protocols for N-(Oxan-4-ylmethyl)cyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.1

Introduction & Chemical Profile[1][2][3][4][5][6][7]

N-(Oxan-4-ylmethyl)cyclobutanamine HCl (also known as N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride) is a specialized secondary amine building block.[1] It is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates.

  • Lipophilicity Modulation: The oxane (tetrahydropyran) ring lowers logP compared to a cyclohexyl analog, improving solubility and metabolic stability.

  • Conformational Restriction: The cyclobutyl group provides a rigid hydrophobic anchor, distinct from the flexibility of linear alkyl chains or the bulk of cyclopentyl/cyclohexyl groups.

Chemical Specifications
PropertyDetail
Structure Secondary amine salt (HCl)
CAS (Free Base) 1250031-65-2
Molecular Weight ~169.26 g/mol (Free Base) / ~205.72 g/mol (HCl Salt)
pKa (Calc) ~10.5 (Conjugate acid)
Steric Profile Moderate. The nitrogen is flanked by a secondary carbon (cyclobutyl) and a primary methylene spacer.[2][1][3]
Solubility High in water/methanol; Low in non-polar solvents (DCM/EtOAc) until neutralized.

Critical Mechanistic Insights

Successful coupling of this specific amine requires addressing two primary challenges: Salt Release and Nucleophilicity .

  • The "Salt Release" Trap: As an HCl salt, the amine is non-nucleophilic. It requires in situ neutralization. Common failures occur when the base (e.g., DIPEA) is consumed by the activated acid species before it can liberate the free amine, or when insufficient base is used to cover both the HCl neutralization and the coupling reaction.

  • Secondary Amine Sterics: While not extremely hindered, the cyclobutyl group reduces the nucleophilic attack rate compared to primary amines. This makes the reaction sensitive to the lifetime of the "Active Ester" intermediate.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal coupling strategy for your specific carboxylic acid partner.

CouplingDecision Start Start: Analyze Carboxylic Acid Scale Scale? Start->Scale Sterics Acid Sterics? Scale->Sterics < 100 mg Protocol2 Protocol 2: T3P/Pyridine (Scalable, Low Epimerization) Scale->Protocol2 > 100 mg (Process) Chiral Epimerization Sensitive? Sterics->Chiral Low/Medium Protocol3 Protocol 3: Ghosez/Acid Chloride (Difficult/Unreactive Acids) Sterics->Protocol3 High (Tertiary Carbon) Protocol1 Protocol 1: HATU/DIPEA (High Success, Research Scale) Chiral->Protocol1 No Chiral->Protocol2 Yes

Figure 1: Decision tree for selecting coupling conditions based on scale, sterics, and chirality.

Experimental Protocols

Protocol 1: The "Discovery Standard" (HATU)

Best for: Small scale (<100 mg), precious intermediates, and rapid library synthesis.

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The intramolecular H-bond in the aza-benzotriazole moiety accelerates the amine attack, overcoming the moderate steric hindrance of the cyclobutyl group.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv).

  • Base Addition 1: Add DIPEA (2.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes. Visual Cue: Solution often turns yellow/orange.

  • Amine Preparation: In a separate vial, suspend N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this suspension to generate the free base.

  • Coupling: Add the amine/base solution to the activated acid solution.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

Critical Note: The total DIPEA is 4.0 equiv. 1.0 equiv neutralizes the HCl salt, 1.0 equiv neutralizes the acid generated during coupling, and 2.0 equiv maintains basicity for HATU stability.

Protocol 2: The "Scalable & Green" Method (T3P)

Best for: >100 mg scale, epimerization-prone acids, and easy purification.

Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent.[4][5] It produces water-soluble byproducts, eliminating the need for column chromatography in many cases. It is less prone to causing racemization than HATU.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR N-Methylmorpholine (NMM) (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent)[1]

Step-by-Step:

  • Slurry: Combine Carboxylic Acid (1.0 equiv) and N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.1 equiv) in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes. The mixture may remain a suspension.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise at 0°C or RT.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower; typical time is 12–24 hours.

  • Workup (The "Wash" Method):

    • Add water to quench.

    • Separate phases.

    • Wash organic layer with 1M HCl (to remove excess pyridine/amine), then sat. NaHCO₃ (to remove excess acid/T3P byproducts).

    • Evaporate solvent.

Protocol 3: The "Steric Powerhouse" (Ghosez's Reagent)

Best for: Unreactive acids, tertiary carboxylic acids, or when HATU fails.

Rationale: Converts the acid directly to an acid chloride in situ under neutral conditions. Acid chlorides are the most reactive electrophiles, essential for forcing the reaction with the secondary cyclobutyl amine if the acid is also bulky.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)[1]

  • N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.2 equiv)[1]

  • DIPEA (3.0 equiv)

  • Solvent: DCM (anhydrous)[3]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 30–60 mins.

    • Mechanism:[7][8][9] Forms the acid chloride and N,N-dimethylisobutyramide (inert).

  • Amine Prep: In a separate flask, mix the Amine HCl and DIPEA (3.0 equiv) in DCM.

  • Coupling: Add the Amine/DIPEA mixture to the Acid Chloride solution (can cool to 0°C if concerned about side reactions, but usually RT is fine for hindered substrates).

  • Reaction: Stir 1–2 hours.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<20%) Incomplete Salt ReleaseIncrease Base. Ensure you are using at least 3.5–4.0 equivalents of DIPEA.[1] Pre-mix the amine HCl with base for 10 mins before adding to the reaction.
Starting Material (Acid) Remains Steric HindranceSwitch to Protocol 3 (Acid Chloride). HATU active esters may hydrolyze faster than the amine can attack if sterics are high.
Epimerization (Chiral Acid) Over-activationSwitch to Protocol 2 (T3P). Run the reaction at 0°C. Avoid HATU/HBTU which are known to cause racemization via oxazolone formation.
Guanidinium Side Product HATU reaction with AmineOrder of Addition. Ensure the Acid + HATU + Base are mixed first to form the active ester, then add the amine. Do not mix HATU and Amine directly.
Visualizing the Salt Release Mechanism

Understanding the proton transfer is vital. The HCl must be stripped before the nitrogen lone pair is available for attack.

Mechanism Step1 Amine.HCl Salt (Non-Nucleophilic) Step3 Free Amine (Active Nucleophile) Step1->Step3 Deprotonation (-DIPEA.HCl) Step2 Base (DIPEA) Proton Sponge Step2->Step1 Attacks H+ Step4 Amide Product Step3->Step4 Attacks Active Ester

Figure 2: The critical deprotonation step required before coupling can occur.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4] Tetrahedron, 61(46), 10827-10852.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

Sources

Handling hygroscopic amine hydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride salts are ubiquitous in medicinal chemistry due to their enhanced solubility and bioavailability compared to free bases. However, their high affinity for atmospheric moisture presents a critical variable in stoichiometry and reaction reproducibility. This guide analyzes the thermodynamics of deliquescence and provides field-proven protocols for the storage, weighing, and drying of these labile reagents.

The Hygroscopic Challenge: Thermodynamics & Mechanics

The primary failure mode when handling amine salts (e.g., EDC·HCl, amino acid esters, pyridinium salts) is the absorption of atmospheric water, leading to stoichiometry errors and hydrolysis.

The Mechanism: Critical Relative Humidity (CRH)

Hygroscopicity is not random; it is a thermodynamic property defined by the Critical Relative Humidity (CRH) .

  • Definition: The CRH is the relative humidity of the atmosphere at which the partial pressure of water vapor in the air equals the vapor pressure of a saturated solution of the salt.[1]

  • The Rule: If Laboratory RH > Salt CRH , the salt will absorb water spontaneously until it dissolves (deliquescence).

  • Impact: Many amine salts have a CRH below 40%. In a typical lab (RH 50–60%), these salts act as "water sponges," rapidly transforming from free-flowing powders into sticky gums or oils.

The "Gummy Solid" Phenomenon

Unlike inorganic salts that may cake, organic amine salts often form viscous oils upon hydration. This is due to the disruption of the crystal lattice by water molecules, lowering the melting point (eutectic formation). Once "oiled out," the surface area drops drastically, making re-drying difficult without specific intervention.

Storage Strategy: The First Line of Defense

Proper storage extends shelf-life and reduces the need for aggressive drying protocols.

Storage TierEnvironmentRecommended ForNotes
Tier 1 (Gold) Glovebox (N₂/Ar) Highly deliquescent salts, expensive reagents (

$100/g).
Eliminates moisture entirely.
Tier 2 (Silver) Vacuum Desiccator Bulk reagents, daily use salts.Must use active desiccant. Check vacuum seal weekly.
Tier 3 (Bronze) Taped Bottle + Parafilm Stable salts (High CRH).Use electrical tape first (stretches better than Parafilm), then Parafilm.

Desiccant Selection:

  • Phosphorus Pentoxide (

    
    ):  The most effective but difficult to handle. Use for recovery of very wet salts in a vacuum desiccator.[2]
    
  • Indicating Drierite / Molecular Sieves: Best for routine storage.

  • Avoid: Do not use basic desiccants (like KOH) for HCl salts if there is any risk of volatile free-base liberation, though generally, KOH is reserved for protecting free amines from acid vapors.

Protocol: Precision Weighing (The "Difference" Method)

Objective: To transfer an exact mass of hygroscopic salt without it absorbing water during the process or sticking to the weighing boat. Common Error: Weighing a hygroscopic salt on an open weighing paper leads to a "drifting" balance reading (mass increases as you watch) and residual material sticking to the paper.

Methodology: Weighing by Difference
  • Preparation: Dry the exterior of the storage bottle. Have your receiving flask (containing solvent or stir bar) ready.

  • Tare: Place the entire capped bottle of the reagent on the analytical balance. Tare to zero (or record the mass).

  • Transfer: Remove the bottle from the balance. Quickly open it, transfer an estimated amount of solid into your receiving flask, and immediately recap the bottle.

  • Measurement: Place the capped bottle back on the balance.

  • Calculation: The negative value displayed (or the difference in recorded mass) is the exact mass transferred.

  • Validation: If the mass is insufficient, repeat steps 3-5.

Why this works: You never weigh the "sticky" solid directly on the balance pan.[3] The salt is only exposed to air during the brief transfer, and the balance reading stabilizes immediately because the source container is sealed.

Figure 1: Decision Logic for Weighing Methodologies.

Protocol: Drying and Recovery of "Gummy" Salts

When a salt has absorbed water and become sticky, simple vacuum drying often fails because the "gum" traps water (case hardening).

Workflow A: Vacuum Oven Drying (Standard)
  • Applicability: Damp powders that have not fully deliquesced.

  • Temperature Rule: Set oven to

    
    . If MP is unknown, start at 40°C.
    
    • Warning: Exceeding the MP of a hydrated salt can cause it to fuse into a glass, which is impossible to remove.

  • Procedure:

    • Spread salt thinly on a watch glass.

    • Place in vacuum oven with a trap (prevent HCl damage to pump).

    • Dry for 12–24 hours.

    • Cool under vacuum or inert gas. Do not vent with humid lab air.

Workflow B: Azeotropic Drying (For "Oils/Gums")
  • Applicability: Salts that have turned into oil/gum.

  • Principle: Water forms a low-boiling azeotrope with toluene or benzene, carrying the water out of the salt matrix.

  • Steps:

    • Dissolve/Suspend the gummy salt in Toluene (or Benzene if permitted).

    • Rotary evaporate the solvent.[4] The water will co-evaporate with the toluene.

    • Repeat 2-3 times.

    • The oil should transform back into a white solid foam or powder.

    • Finish drying in a vacuum oven (Workflow A).

Figure 2: Recovery workflow for compromised amine salts.

Quality Control: Karl Fischer Titration

Never assume a hygroscopic salt is dry based on appearance.

  • Method: Coulometric Karl Fischer (KF) is preferred for high-value intermediates.

  • Sample Prep: If the salt is insoluble in the KF reagent (methanol-based), use a co-solvent like Formamide (improves solubility of polar salts) or heat the cell (if supported).

  • Acceptance Criteria: For critical coupling reactions (e.g., EDC coupling), water content should be

    
    .
    

References

  • Weighing by Difference Methodology

    • Source: University of Toronto / YouTube & LibreTexts (Analytical Chemistry Techniques).
    • Context: Standard analytical protocol for minimizing hygroscopic error.
    • URL:

  • Critical Relative Humidity (CRH)

    • Source: International Fertilizer Association (IFA) Technical Conference.[1]

    • Context: Defines CRH and the thermodynamics of salt deliquescence.
    • URL:

  • Drying Protocols (Vacuum & Azeotropic)

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).
    • Context: Standard procedures for drying organic salts and breaking hydrates.[5]

    • URL:

  • Karl Fischer Titration Standards

    • Source: USP General Chapter <921> Water Determin
    • Context: Industry standard for validating w
    • URL:

  • Handling Hygroscopic Reagents (Sigma-Aldrich)

    • Source: Sigma-Aldrich Technical Bulletin AL-134.
    • Context: Handling air-sensitive and hygroscopic reagents.[5][6]

    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Cyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Cyclobutanamine N-Alkylation

Introduction: The Cyclobutanamine Challenge

Welcome to the technical support hub. You are likely here because you are experiencing one of two problems: polyalkylation (getting tertiary amines/quaternary salts instead of secondary amines) or low conversion due to the specific handling requirements of cyclobutanamine.

Cyclobutanamine (


) presents a unique pharmacological scaffold, but it introduces distinct synthetic challenges:
  • Volatility: With a boiling point of ~82°C, starting material loss during heated reactions is a common silent yield-killer.

  • Nucleophilicity Paradox: The cyclobutyl group is electron-donating, making the resulting secondary amine (

    
    ) often more nucleophilic than the starting primary amine, driving over-alkylation.
    
  • Steric Strain: While less fragile than cyclopropane, the ring strain (~26 kcal/mol) requires avoiding extremely harsh acidic conditions that might trigger ring-opening rearrangements.

This guide prioritizes chemoselectivity (mono- vs. bis-alkylation) and operational integrity .

Module 1: Method Selection (The "Which Route?" FAQ)

Q: Should I use Direct Alkylation (


) or Reductive Amination? 

A: This is the critical decision point. Do not default to


 just because you have the alkyl halide on the shelf.
FeatureReductive Amination Direct Alkylation (

)
Primary Mechanism Condensation

Reduction
Nucleophilic Substitution
Risk of Over-alkylation Low (Stepwise control)High (Requires optimization)
Reagent Requirement Aldehyde/Ketone + HydrideAlkyl Halide/Sulfonate + Base
Cyclobutanamine Risk Low (Mild conditions)Moderate (Base/Heat sensitivity)
Recommendation Preferred for Mono-alkylation Use only if Aldehyde is unstable or unavailable

Decision Matrix:

MethodSelection Start Target: N-Alkyl Cyclobutanamine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Reductive Route A: Reductive Amination (High Selectivity) Q1->Reductive Yes Direct Route B: Direct Alkylation (High Risk) Q1->Direct No (Only Halide available) Condition1 Use NaBH(OAc)3 Avoids over-alkylation Reductive->Condition1 Condition2 Requires Cs2CO3/DMF or Excess Amine Direct->Condition2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Module 2: Troubleshooting Direct Alkylation ( )

Q: I am seeing significant dialkylation (tertiary amine). How do I stop at the secondary amine?

A: The "Cesium Effect" and Solvent Control. Standard bases (


, 

) often fail to prevent the secondary amine product from reacting again. The most robust solution for primary amines is the Cesium Carbonate/DMF system.
  • The Protocol:

    • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).

    • Base:

      
       (Cesium Carbonate).[1][2][3][4]
      
    • Stoichiometry: 1.0 equiv Alkyl Halide : 1.2 equiv Cyclobutanamine : 1.0 equiv

      
      .
      
    • Mechanism: The large cesium cation (

      
      ) forms a "loose" ion pair with the amide/carbonate. It is hypothesized that steric bulk and solubility factors in DMF suppress the proton transfer required for the second alkylation event [1].
      

Q: My yield is low, but I see no side products. Where is my cyclobutanamine?

A: It likely evaporated. Cyclobutanamine is volatile. If you are heating a reaction in MeCN at 80°C in an open flask or a poorly sealed vial, you are distilling off your nucleophile.

  • Fix: Use a sealed pressure tube.

  • Fix: Use the hydrochloride salt of cyclobutanamine (

    
    ) and add an extra equivalent of base to release the free amine in situ. This keeps the "reservoir" of amine non-volatile until it reacts.
    

Q: Can I use TBAI (Tetrabutylammonium iodide)?

A: Yes, for sluggish alkyl chlorides. If you are using a less reactive alkyl chloride, add 10-20 mol% TBAI. This generates the alkyl iodide in situ (Finkelstein reaction), which is a better electrophile, allowing you to run the reaction at lower temperatures, preserving your volatile amine.

Module 3: Troubleshooting Reductive Amination

Q: Which reducing agent should I use? NaBH4 is giving me alcohols.

A: Switch to Sodium Triacetoxyborohydride (STAB). Sodium borohydride (


) is too strong; it reduces aldehydes/ketones to alcohols faster than the imine forms.
  • The Gold Standard: Sodium Triacetoxyborohydride,

    
    .[5][6][7]
    
  • Why: It is sterically bulky and electron-deficient. It reacts negligibly with aldehydes/ketones but rapidly reduces the protonated imine (iminium ion) formed between the cyclobutanamine and the aldehyde [2].

Protocol: Selective Mono-Alkylation via STAB

  • Mix: Aldehyde (1.0 equiv) + Cyclobutanamine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Add:

    
     (1.4 equiv).
    
  • Catalyst: If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation.

  • Time: Stir at Room Temp for 2-4 hours.

  • Quench: Saturated

    
    .
    

Q: The reaction turns into a gum and yield is low.

A: Check your solvent and pH.

  • Solvent: Avoid Methanol if using

    
     (it reacts slowly with the solvent). Use DCE, DCM, or THF.[8][9]
    
  • pH: If using the cyclobutanamine HCl salt, you MUST add exactly 1 equivalent of TEA or DIPEA to free the amine. However, the medium must remain slightly acidic (pH 5-6) for the imine reduction to proceed. Do not over-basify.

Module 4: Experimental Workflow & Diagnostics

Use this flowchart to diagnose failure modes in your current experiment.

Troubleshooting Start Problem: Low Yield / Impurities Check1 Analyze Crude NMR/LCMS Start->Check1 Result1 Dialkylated Product Present Check1->Result1 Result2 Starting Material (SM) Remains (No Reaction) Check1->Result2 Result3 SM Gone, No Product (Mass Balance Loss) Check1->Result3 Sol1 Switch to Reductive Amination OR Use Cs2CO3 in DMF Result1->Sol1 Sol2 Add TBAI (Catalyst) OR Switch Leaving Group (Cl -> I) Result2->Sol2 Sol3 SM Evaporated! Use Sealed Tube OR Use HCl salt Result3->Sol3

Figure 2: Diagnostic workflow for identifying root causes of reaction failure.

Summary of Optimized Conditions
ParameterStandard Condition High-Yield Optimization Why?
Base

or DIPEA

Suppresses polyalkylation via "Cesium Effect" [1].
Solvent DCM or TolueneDMF or MeCN Polar aprotic solvents stabilize the transition state.
Temp RefluxRT to 60°C (Sealed) Prevents evaporation of cyclobutanamine.
Reducing Agent


Chemoselective for imines; ignores aldehydes [2].[5]
References
  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][4][10] The Journal of Organic Chemistry. [Link][4]

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][4]

Sources

Troubleshooting crystallization of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

System Overview

Molecule: N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride (IUPAC: N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride)

This intermediate is a critical secondary amine building block, often employed in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Chemical Behavior Profile:

  • Core Challenge: The molecule combines a polar amine salt with a lipophilic cyclobutane ring and a hydrogen-bond-accepting ether oxygen (in the oxane/THP ring). This "amphiphilic" nature makes it prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystallization.

  • Solubility: Highly soluble in water, methanol, and ethanol. Sparingly soluble in acetone. Insoluble in heptane, MTBE, and diethyl ether.

  • Hygroscopicity: Moderate to High. The ether oxygen in the oxane ring facilitates water uptake, leading to deliquescence if handled in high humidity.

Diagnostic Matrix: Quick Troubleshooting

Symptom Probable Cause Immediate Action
Oiling Out (Two liquid layers form upon cooling/anti-solvent addition)LLPS: Supersaturation exceeded the metastable limit before nucleation could occur.Stop cooling. Re-heat to redissolve. Add 5-10% more "good" solvent (e.g., IPA). Seed at high temperature.
Sticky Gum / Taffy-like Solid Solvent Entrapment: The lattice collapsed or trapped amorphous regions due to rapid precipitation.Triturate (grind under solvent) with anhydrous MTBE or Et₂O to extract trapped solvent.
No Precipitation (Clear Solution) Undersaturation: Salt is too soluble in the alcohol carrier.Switch anti-solvent to Ethyl Acetate or MTBE. Perform a "distill-and-replace" solvent swap.
Yellow/Brown Discoloration Oxidation/Free Base Impurity: Unreacted amine or aldehyde condensation byproducts.Recrystallize from IPA/Activated Charcoal. Ensure pH is acidic (< 2.0) to fully protonate.

Deep Dive: The "Oiling Out" Phenomenon (LLPS)

The most frequent ticket we receive for this molecule is: "I added the anti-solvent, and it turned into a cloudy oil instead of crystals."

The Mechanism

This is not a purity issue; it is a thermodynamic one.[1] You have entered a Miscibility Gap .

  • The Trap: You created high supersaturation too quickly.

  • The Result: The energy barrier to form an ordered crystal lattice is higher than the energy required to simply separate into a solute-rich liquid phase (the oil).

  • The Consequence: Impurities concentrate in the oil droplets, preventing them from hardening into crystals.[1]

Protocol A: The "Cloud Point" Rescue

Do not simply cool the oil hoping it will solidify. It will form a glass/gum.

  • Re-Dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous (Clear Point).

  • Adjust Solvent: Add a small volume of your "Good Solvent" (e.g., Isopropanol) to lower the supersaturation.

  • Find the Cloud Point: Cool slowly (0.5°C/min). The moment you see the faintest turbidity (Cloud Point), STOP .

  • Seed: Add 0.1 wt% of pure seed crystals immediately.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. Allow the seeds to consume the supersaturation. The oil droplets should transfer onto the crystal faces.

  • Slow Cool: Once a bed of solids is visible, cool to 0°C at 10°C/hour.

Visual Workflow: Rescuing an Oiled Batch

OilingRescue Start Start: Oiled Out Batch Heat 1. Heat to Reflux (Dissolve Oil) Start->Heat Check Is Solution Clear? Heat->Check AddSolvent Add 10% Good Solvent (IPA/EtOH) Check->AddSolvent No (Still Oily) CoolSlow 2. Cool Slowly (0.5°C/min) Check->CoolSlow Yes AddSolvent->Heat Turbidity Turbidity Detected? CoolSlow->Turbidity Turbidity->CoolSlow No (Clear) Seed 3. ADD SEEDS IMMEDIATELY (Critical Step) Turbidity->Seed Yes (Cloud Point) Hold 4. Isothermal Hold (1-2 Hours) Seed->Hold FinalCool 5. Cool to 0°C (10°C/hr) Hold->FinalCool Filter Filter & Dry FinalCool->Filter

Caption: Workflow for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Protocol: Anhydrous Salt Formation

Water is the enemy of this crystallization. The presence of water increases the solubility of the salt drastically and promotes oiling. We recommend generating the salt using anhydrous HCl rather than aqueous HCl.

Reagents:

  • Crude Free Base: N-(Oxan-4-ylmethyl)cyclobutanamine

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).

  • Acid Source: 5-6N HCl in Isopropanol (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the crude free base in 10 volumes of IPAc.

  • Drying: If the free base was extracted from water, dry this solution over MgSO₄ first, then filter.

  • Acid Addition: Cool to 0-5°C. Add HCl/IPA dropwise.

    • Target pH: 1-2 (Wet pH paper).

  • Observation: The salt should precipitate as a white solid.

    • Troubleshoot: If it oils out here, heat the mixture to 50°C. If it remains oily, add IPA dropwise until clear, then seed and cool (see Protocol A).

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with MTBE.

FAQ: Impurity & Polymorph Control

Q: My crystals are turning pink/brown upon drying. Why? A: This indicates oxidation of residual free amine.

  • Fix: Ensure you have a slight excess of HCl (1.05 - 1.1 equivalents). The protonated salt is resistant to oxidation; the free base is not. Wash the filter cake with an acidic solvent mixture (e.g., 1% HCl in EtOAc) to remove surface free base.

Q: Can I use Acetone as an anti-solvent? A: Avoid Acetone. While it is a common anti-solvent, secondary amines can react with acetone to form aminals or imines (Schiff bases) under acidic conditions, introducing a new impurity [1]. Stick to esters (EtOAc, IPAc) or ethers (MTBE).

Q: How do I remove the unreacted aldehyde (Tetrahydropyran-4-carbaldehyde)? A: The aldehyde is lipophilic.

  • Method: Before salt formation, wash the free base solution (in EtOAc) with sodium bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, removing it into the aqueous phase.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
  • Veverka, M., et al. (2025). "Oiling Out in Crystallization: Mechanisms and Remedies."[2] ResearchGate. (General mechanism of LLPS in amine salts).

  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. (Process Analytical Technology for detecting oiling out).

  • PubChem. "N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride." National Library of Medicine. (Structural confirmation and property data).

Sources

Preventing bis-alkylation during synthesis of secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 2 Technical Support resource for organic chemists facing chemoselectivity issues in amine synthesis.

Topic: Preventing Bis-Alkylation (Over-Alkylation) Ticket Priority: High (Yield/Purity Critical)

The Core Problem: Nucleophilicity Mismatch

User Query: "Why does my reaction keep producing tertiary amines when I only want the secondary amine?"

Technical Explanation: The fundamental issue is kinetic. The product of your reaction (a secondary amine,


) is often more nucleophilic  than your starting material (primary amine, 

).
  • Inductive Effect: Alkyl groups are electron-donating. Adding an alkyl group increases the electron density on the nitrogen lone pair, making the secondary amine more reactive toward electrophiles than the primary amine.

  • The Result: As soon as a molecule of secondary amine is formed, it outcompetes the remaining primary amine for the alkylating agent, leading to bis-alkylation (tertiary amines) and quaternary ammonium salts.

Decision Matrix: Select Your Protocol

Before proceeding, determine the best workflow based on your available electrophile and substrate tolerance.

DecisionMatrix Start Start: Choose Electrophile Aldehyde Aldehyde/Ketone Start->Aldehyde Halide Alkyl Halide (R-X) Start->Halide Reductive Protocol A: Reductive Amination (High Selectivity) Aldehyde->Reductive Direct Can you use excess amine? Halide->Direct YesExcess Protocol B: Statistical Control (Direct Alkylation) Direct->YesExcess Yes (>5 eq) NoExcess Is the substrate base-sensitive? Direct->NoExcess No (1:1 eq) Cesium Protocol C: Cesium Hydroxide Method NoExcess->Cesium Robust Nosyl Protocol D: Fukuyama Synthesis (Protecting Group) NoExcess->Nosyl Sensitive/Precious

Caption: Workflow selector for minimizing bis-alkylation based on electrophile type and substrate constraints.

Protocol A: Reductive Amination (The Industry Standard)

Best For: Reactions between amines and aldehydes/ketones.[1][2] Key Reagent: Sodium Triacetoxyborohydride (STAB) -


.[2]
The Logic

Unlike direct alkylation, reductive amination proceeds via an imine intermediate.[1][2][3][4][5][6] By selecting a reducing agent that reduces the imine faster than the carbonyl (and faster than the enamine), you lock in the mono-alkylated product.

Why STAB? STAB is superior to Sodium Cyanoborohydride (


) because:
  • Non-Toxic: No residual cyanide in waste streams.

  • Steric Bulk: The acetoxy groups make it bulky, slowing down the reaction with sterically hindered secondary amines (preventing tertiary amine formation).

  • Selectivity: It does not reduce aldehydes/ketones effectively, only the more reactive iminium ions.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Primary Amine

StepActionCritical Parameter
1 Dissolve Amine (1.0 eq) and Aldehyde (1.0-1.1 eq) in DCE (1,2-Dichloroethane) or THF.Solvent: DCE is faster, but THF is greener.
2 Add Acetic Acid (1.0-2.0 eq).pH Control: Essential for imine formation.[1]
3 Stir for 30 mins at Room Temp.Allows imine/hemiaminal equilibrium to establish.
4 Add STAB (

) (1.4 eq).
Add in one portion.
5 Monitor via LCMS. Quench with sat.

.
Look for disappearance of imine.

Troubleshooting FAQ:

  • Q: I still see tertiary amines.

    • A: You likely have a very unhindered primary amine (like methylamine). Fix: Switch to a stepwise addition. Form the imine in MeOH first (2 hours), then add the reducing agent at

      
      .
      
  • Q: The reaction is stalled.

    • A: Your imine might not be forming. Add molecular sieves (

      
      ) to the initial mixture to drive dehydration.
      

Protocol C: The "Cesium Effect" (Direct Alkylation)

Best For: Alkyl halides where reductive amination is impossible. Key Reagent: Cesium Hydroxide (


) + Molecular Sieves.
The Logic

Standard bases (


, 

) often lead to mixtures. Research by Salvatore et al. demonstrated that Cesium Hydroxide promotes mono-alkylation with high selectivity (typically 9:1 or better).
  • Mechanism: The large Cesium cation (

    
    ) facilitates the formation of a specific coordination complex that activates the primary amine but suppresses the nucleophilicity of the resulting secondary amine via surface interactions on molecular sieves.
    
Standard Operating Procedure (SOP)

Scale: 1.0 mmol Primary Amine

  • Setup: Flame-dry glassware. Use anhydrous DMF.

  • Activation: Add powdered

    
     molecular sieves (250 mg/mmol) and 
    
    
    
    (1.0 eq). Stir for 10 mins.
  • Addition: Add Primary Amine (1.0 eq). Stir 30 mins.

  • Alkylation: Add Alkyl Halide (1.0-1.2 eq) dropwise.

  • Time: Stir at RT. Reaction is usually complete in 2-12 hours.

Protocol D: Fukuyama Synthesis (Absolute Control)

Best For: Precious substrates, intramolecular cyclizations, or when 100% purity is required. Key Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl).[7][8]

The Logic

This method changes the electronics entirely.

  • Protect: Convert the primary amine to a sulfonamide (Nosyl-amide).[8]

  • Acidify: The sulfonamide proton is acidic (

    
    ).
    
  • Alkulate: The deprotonated sulfonamide is a nucleophile, but once alkylated, it has no protons left . It cannot be alkylated again.

  • Deprotect: The Nosyl group is removed with a thiol.[8][9]

FukuyamaCycle RNH2 Primary Amine (R-NH2) Sulfonamide Nosyl-Amide (R-NH-Ns) RNH2->Sulfonamide Step 1 NsCl Ns-Cl (Protection) DialkylNs Alkylated Species (R-N(Ns)-R') Sulfonamide->DialkylNs Step 2 (Strictly Mono) Alkylation Base + R'-X (Alkylation) SecAmine Secondary Amine (R-NH-R') DialkylNs->SecAmine Step 3 Deprotection PhSH / Base (Deprotection)

Caption: The Fukuyama cycle ensures mono-alkylation by chemically blocking the nitrogen after the first addition.

Standard Operating Procedure (SOP)

Step 1: Nosylation

  • Amine (1 eq) + NsCl (1.1 eq) +

    
     (2 eq) in DCM (
    
    
    
    ).
  • Result: Crystalline solid, easy to purify.

Step 2: Alkylation

  • Nosyl-amide (1 eq) +

    
     (2 eq) + Alkyl Halide (1.2 eq) in DMF (
    
    
    
    ).
  • Note: No over-alkylation is chemically possible here.[2]

Step 3: Deprotection

  • Alkylated intermediate + Thiophenol (

    
    , 1.2 eq) + 
    
    
    
    (3 eq) in DMF or MeCN (
    
    
    ).
  • Safety: Thiophenol is toxic and malodorous. Use bleach to quench glassware.

References & Authority

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[11] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[12][13][14] Organic Letters, 1(11), 1893–1896.[11]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[15] Tetrahedron Letters, 36(36), 6373-6374.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][13] Journal of the American Chemical Society, 93(12), 2897–2904.[1]

Sources

Technical Support Center: Neutralization of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Queue: Open Subject: Optimizing Nucleophilic Attack via Amine Salt Neutralization Assigned Specialist: Senior Application Scientist

Core Knowledge Base: The Chemistry of "Unlocking" Amines

The Problem: Amine hydrochloride salts (


) are electrophilic and chemically inert toward nucleophilic attack. To participate in reactions (e.g., amidation, alkylation, reductive amination), the amine must be "unlocked" to its free base form (

), restoring the lone pair of electrons on the nitrogen.

The Equilibrium:



Critical Decision Matrix: Your choice of neutralization method dictates the downstream purification strategy.

FeatureMethod A: In Situ (Organic Base) Method B: Biphasic (Inorganic Base)
Primary Reagents DIPEA (Hünig's Base), Triethylamine (TEA), NMMNaOH,

,

,

System Type Homogeneous (usually)Heterogeneous (Liquid-Liquid)
Best For Moisture-sensitive reactions; Peptide coupling; One-pot synthesisStable, non-volatile amines; Large scale; Cost-efficiency
Major Risk Salt precipitation clogging stirring; RacemizationHydrolysis of sensitive groups; Emulsion formation
Byproduct Removal Filtration (if salt precipitates) or Aqueous washPhase separation
Decision Logic & Workflows (Visualized)

Figure 1: Neutralization Strategy Decision Tree Caption: Logical flow for selecting the optimal neutralization protocol based on amine stability and reaction conditions.

NeutralizationStrategy Start START: Amine HCl Salt IsSensitive Is the reaction moisture sensitive? Start->IsSensitive IsVolatile Is the free amine volatile? IsSensitive->IsVolatile No InSitu METHOD A: In Situ (Organic Base) IsSensitive->InSitu Yes IsVolatile->InSitu Yes (Avoid Evap) Biphasic METHOD B: Biphasic (Inorganic Base) IsVolatile->Biphasic No SolventCheck Check Solvent Compatibility InSitu->SolventCheck Use DIPEA/TEA Use DIPEA/TEA SolventCheck->Use DIPEA/TEA

Troubleshooting Tickets (FAQs)
Ticket #101: "My reaction mixture turned into a solid brick."

Diagnosis: Salt Precipitation. When using TEA or DIPEA in non-polar solvents (e.g., Ether, THF, Toluene), the resulting hydrochloride salt (


) is often insoluble. While this drives the equilibrium forward, it can mechanically hinder stirring.

Solution:

  • Solvent Swap: If possible, add a co-solvent like DCM or DMF to solubilize the salt.

  • Filtration Protocol: If the reaction is complete, this precipitation is actually a feature. Dilute with dry Ether/THF, chill to 0°C, and filter off the white solid. Your filtrate contains the free amine/product.

  • Base Switch: Switch to DIPEA.

    
     is generally more soluble in organic solvents (like DCM) than 
    
    
    
    due to the lipophilic isopropyl groups.[1]
Ticket #102: "My chiral amine racemized during neutralization."

Diagnosis: Base-Catalyzed Enolization. This is critical in peptide synthesis or when using


-amino acid chlorides. Excess strong base abstracts the 

-proton.

Solution:

  • Stoichiometry Control: Never use a large excess of base. Use exactly 1.0 equivalent to neutralize the HCl, plus the stoichiometric amount required for the reaction.

  • Steric Protection: Use DIPEA or N-methylmorpholine (NMM) instead of TEA. The steric bulk prevents close approach to the

    
    -proton.
    
  • Additives: In peptide coupling, use HOBt or Oxyma Pure to suppress oxazolone formation (the primary pathway for racemization).

Ticket #103: "I lost my amine after extraction."

Diagnosis: Volatility or Water Solubility. Low molecular weight amines (e.g., methylamine, ethylamine) are gases or low-boiling liquids. They can be lost to the vacuum pump or partition into the aqueous layer.

Solution:

  • Avoid Isolation: Do not use Method B (Biphasic). Use Method A (In Situ) and proceed directly to the next step.

  • Salting Out: If you must extract, saturate the aqueous layer with NaCl or

    
     to force the organic amine into the organic layer.
    
  • Cold Handling: Perform all neutralization steps at 0°C.

Standard Operating Procedures (SOPs)
SOP-01: Biphasic Neutralization (The "Clean Slate" Method)

Use for stable, non-volatile amines.

  • Dissolution: Suspend the amine hydrochloride salt in the organic solvent of choice (DCM or EtOAc are preferred).

  • Base Addition: Add an equal volume of 1M NaOH or Saturated

    
     .
    
    • Note: Carbonates will release

      
       gas. Allow for venting.
      
  • Partition: Shake vigorously in a separatory funnel. The amine becomes the free base and migrates to the organic layer; the NaCl/KCl stays in the water.

  • Extraction: Drain the organic layer. Re-extract the aqueous layer 2x with fresh solvent.

  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate (unless volatile).
SOP-02: In Situ Neutralization (The "One-Pot" Method)

Use for sensitive chemistry or volatile amines.

  • Suspension: Suspend the amine salt in the reaction solvent (e.g., DCM, DMF, THF).

  • Stoichiometry Calculation:

    • If the electrophile generates acid (e.g., Acid Chloride): You need 2.0 - 2.2 equivalents of base (1 eq to neutralize the starting salt, 1 eq to quench the reaction byproduct).

    • If the electrophile is neutral (e.g., Activated Ester): You need 1.0 - 1.1 equivalents of base.

  • Addition: Add DIPEA or TEA dropwise at 0°C.

  • Verification: If the amine salt was insoluble, the solution should clarify (unless the base-salt precipitates, see Ticket #101).

Comparative Data: Base Selection

Table 1: Physicochemical Properties of Common Bases

BaseStructurepKa (Conj. Acid)Steric HindranceRecommended Use
Triethylamine (TEA)

10.75 (H2O)LowGeneral purpose; Scavenging HCl.
DIPEA (Hünig's Base)

11.0 (H2O)HighAlkylations; Peptide coupling (prevents racemization).
N-Methylmorpholine (NMM) Heterocycle7.38 (H2O)ModerateAcylations; Less basic, reduces side reactions.
Pyridine Heterocycle5.25 (H2O)Flat/LowAcylations; Often used as solvent and base.
Inorganic (

)
Ionic10.33 (H2O)N/ABiphasic extraction; Cost-effective.

Note: DIPEA is preferred over TEA for alkylation reactions because its steric bulk prevents it from acting as a nucleophile itself (forming quaternary ammonium salts).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for pKa and nucleophilicity principles).
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link (Source for racemization suppression).

  • Reich, H. J. (2024).[2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Authoritative source for non-aqueous pKa values).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link (Review of base usage in coupling).

  • BenchChem Technical Support. (2025). "Removal of Triethylamine Hydrochloride from Reaction Mixtures." Link (General protocol verification).

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: N-(Oxan-4-ylmethyl)cyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: N-(Tetrahydro-2H-pyran-4-ylmethyl)cyclobutanamine Hydrochloride CAS: 1251007-16-5 (HCl Salt) / 1250031-65-2 (Free Base)

Part 1: Core Directive & Structural Logic

This guide moves beyond simple peak listing. It provides a comparative analysis of the spectral behavior of N-(Oxan-4-ylmethyl)cyclobutanamine HCl under different experimental conditions. For drug development professionals, verifying this building block is critical, as the cyclobutane and tetrahydropyran (THP) rings are common pharmacophores in kinase inhibitors.

Structural Dissection & Proton Environments

To interpret the spectrum accurately, we must first fragment the molecule into magnetically distinct environments.

  • Fragment A (Cyclobutane Ring): Possesses a unique "puckered" conformation, leading to complex multiplets for the methylene protons.

  • Fragment B (Ammonium Core): The HCl salt form protonates the nitrogen, creating a diastereotopic environment and significantly deshielding adjacent protons (alpha-effect).

  • Fragment C (Linker): The methylene bridge (

    
    ) connects the amine to the pyran ring.
    
  • Fragment D (Tetrahydropyran Ring): A chair conformation similar to cyclohexane but with oxygen desymmetrization.

Figure 1: Structural fragmentation and predicted chemical shift logic for the HCl salt form.

Part 2: Comparative Analysis (Solvent & Form)

The choice of solvent fundamentally alters the appearance of the spectrum for amine salts. This section compares the three most common scenarios encountered in QC workflows.

Scenario A: DMSO-d6 (The Gold Standard for Salts)

Why use it: DMSO-d6 is excellent for dissolving polar HCl salts and, crucially, it does not exchange protons rapidly. This allows you to see the ammonium protons (


), confirming the salt formation.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic

8.8 - 9.5 Broad Singlet/Doublet2HDiagnostic for HCl salt. Disappears in

.
Pyran

(eq)
3.8 - 3.9 dd (Doublet of doublets)2HDeshielded by Oxygen. Equatorial protons are downfield.
Cyclobutyl

3.5 - 3.7 Multiplet1HAlpha to

. Significant downfield shift vs free base (~3.1).
Pyran

(ax)
3.2 - 3.3 Triplet of doublets2HAxial protons, often overlap with water in DMSO.
Linker

2.8 - 3.0 Doublet/Multiplet2HAlpha to

.
Cyclobutyl

2.0 - 2.3 Multiplet2-4HRing strain deshields these compared to linear alkanes.
Pyran

1.7 - 1.9 Multiplet1HThe methine connecting the linker to the ring.
Cyclobutyl/Pyran

1.3 - 1.7 Complex OverlapRemainingOverlap of cyclobutyl remote protons and pyran C3/C5 protons.
Scenario B: D2O (Deuterium Oxide)

Why use it: To simplify the aliphatic region or if the sample contains significant water.

  • Key Change: The

    
     peak at ~9.0 ppm vanishes  due to H/D exchange (
    
    
    
    ).
  • HDO Peak: A strong solvent residual peak appears at 4.79 ppm .

  • Alpha-Proton Shift: The

    
     and 
    
    
    
    signals may shift slightly upfield (0.1-0.2 ppm) compared to DMSO due to solvation sphere changes.
Scenario C: Free Base in CDCl3

Why use it: If you perform a basic extraction (e.g.,


 wash).
  • Comparison: The alpha-protons (

    
     and 
    
    
    
    ) will shift upfield significantly (by ~0.5 - 0.8 ppm) because the nitrogen lone pair is restored, increasing electron density around adjacent protons.
  • NH Signal: Appears as a weak, broad singlet around 1.2 - 2.0 ppm , often buried in the aliphatic region.

Part 3: Experimental Protocol & Validation

Sample Preparation (Standardized)

To ensure reproducibility and minimize concentration effects (which can shift the NH peak), follow this protocol:

  • Mass: Weigh 5.0 - 10.0 mg of the HCl salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the Pyran axial protons.

  • Mixing: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute.

    • Note: Do not heat above 40°C, as this promotes H/D exchange with residual water and broadens the amine peak.

  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with D1 (relaxation delay)

    
     2.0 seconds to ensure accurate integration of the ratio between the aromatic/heteroatom protons and the aliphatic chain.
    
Troubleshooting Flowchart

Use this logic flow to diagnose spectral anomalies.

Figure 2: Diagnostic workflow for validating the HCl salt form.

Part 4: Impurity Profiling

When synthesizing or sourcing this compound, specific solvent residues are common.[1][2][3] Watch for these signals in DMSO-d6:

  • Isopropanol (IPA): Often used in HCl salt formation.

    • Doublet at 1.04 ppm (

      
      ).
      
    • Multiplet at 3.78 ppm (

      
      ).
      
  • Ethyl Acetate:

    • Singlet at 1.99 ppm (

      
      ).
      
    • Quartet at 4.03 ppm , Triplet at 1.17 ppm .

  • Diethyl Ether:

    • Triplet at 1.09 ppm , Quartet at 3.38 ppm .

Comparison Note: If the integration of the Cyclobutanamine methine (3.6 ppm) is lower than expected relative to the Pyran protons, check for excess Pyran-4-methanamine (starting material), which lacks the cyclobutyl signals but shares the pyran signals.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1][2][3] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard text for fragment-based shift prediction).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • PubChem Compound Summary. "N-(oxan-4-ylmethyl)cyclobutanamine." National Center for Biotechnology Information. Link

Sources

LC-MS fragmentation pattern of N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation patterns of N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine , a secondary amine scaffold increasingly relevant in medicinal chemistry as a bioisostere for piperidine or cyclohexyl derivatives.

Executive Summary

  • Compound Name: N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine

  • Molecular Formula: C₁₁H₂₁NO

  • Monoisotopic Mass: 183.1623 Da

  • Precursor Ion [M+H]⁺: m/z 184.17

  • Key Diagnostic Ions: m/z 99.08, m/z 156.14, m/z 55.05

  • Primary Application: Structural verification of THP-cyclobutyl motifs in drug discovery; differentiation from isomeric N-cyclohexyl-N-ethyl derivatives.

Structural Dissection & Ionization Physics

To accurately interpret the mass spectrum, the molecule must be viewed as two distinct "reporter" moieties linked by a secondary amine.

  • Moiety A (Left): (Tetrahydro-2H-pyran-4-yl)methyl group.[1][2][3]

    • Mass Influence: Generates oxygenated carbocations.[4]

    • Fragmentation Behavior:[5][6][7][8][9] Prone to inductive cleavage and Retro-Diels-Alder (RDA) mechanisms.[4]

  • Moiety B (Right): Cyclobutanamine group.

    • Mass Influence: High ring strain (~26 kcal/mol).

    • Fragmentation Behavior:[5][6][7][8][9] Highly susceptible to ring contraction (loss of C₂H₄) and ring opening.

Under Electrospray Ionization (ESI) conditions in positive mode, the proton localizes on the secondary amine nitrogen, creating the stable even-electron precursor [M+H]⁺ (m/z 184) .

Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of this molecule is driven by the competition between Charge-Remote Fragmentation (Cyclobutane ring) and Inductive Cleavage (C-N bond breaking) .

Pathway A: Inductive Cleavage (Formation of the Diagnostic THP Ion)

The most abundant and diagnostic fragment arises from the heterolytic cleavage of the C-N bond. The positive charge is retained on the (tetrahydro-2H-pyran-4-yl)methyl group due to the stabilization provided by the ether oxygen (via the inductive effect of the ring).

  • Mechanism: The protonated amine undergoes inductive cleavage, expelling neutral cyclobutanamine.

  • Resulting Ion: (Tetrahydro-2H-pyran-4-yl)methyl cation (m/z 99 ).

  • Significance: This is the "fingerprint" ion for this scaffold.[10] It distinguishes the compound from carbocyclic analogs (e.g., cyclohexyl derivatives) which would yield m/z 97.

Pathway B: Cyclobutane Ring Contraction (Strain Release)

Due to the high ring strain of the cyclobutane moiety, the molecule undergoes a characteristic loss of ethylene (C₂H₄, 28 Da) before the amine bond breaks.

  • Mechanism: A concerted retro-2+2 cycloaddition or stepwise radical cleavage opens the cyclobutane ring, ejecting ethylene.

  • Resulting Ion: N-((tetrahydro-2H-pyran-4-yl)methyl)ethenamine cation (m/z 156 ).

  • Secondary Fragmentation: The m/z 156 ion often further degrades via alpha-cleavage to lose the vinyl group, reverting to the m/z 99 species or lower amine fragments.

Pathway C: Retro-Diels-Alder (RDA) of the THP Ring

While less dominant than the C-N cleavage, the tetrahydropyran ring can undergo RDA-type fragmentation, particularly at higher collision energies.

  • Mechanism: Cleavage of the C-O and C-C bonds in the THP ring.

  • Neutral Loss: Formaldehyde (CH₂O, 30 Da) or C₂H₄O (44 Da).

  • Resulting Ions: m/z 154 (Loss of CH₂O) or m/z 140 (Loss of C₂H₄O).

Visualization of Fragmentation Pathways[5][6][9][12][13][14]

The following diagram maps the precursor ion to its critical product ions, illustrating the causal links described above.

G Precursor [M+H]+ Precursor m/z 184.17 Ion99 THP-Methyl Cation m/z 99.08 (Diagnostic Base Peak) Precursor->Ion99 Inductive Cleavage (C-N Bond Break) NeutralAmine Neutral Loss: Cyclobutanamine Precursor->NeutralAmine Ion156 Ring Contraction Product m/z 156.14 (Loss of C2H4) Precursor->Ion156 Cyclobutane Strain Release (Loss of 28 Da) NeutralEthylene Neutral Loss: Ethylene (28 Da) Precursor->NeutralEthylene Ion55 Cyclobutyl Cation m/z 55.05 Precursor->Ion55 Charge Remote Fragmentation Ion81 THP Ring Fragment m/z 81.07 (Loss of H2O from m/z 99) Ion99->Ion81 Dehydration (-18 Da)

Figure 1: Mechanistic fragmentation map of N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine showing the primary diagnostic pathways.

Comparative Performance Analysis

This section compares the target moiety against common structural alternatives used in drug design.

Table 1: Diagnostic Specificity vs. Analogs
FeatureTarget Compound (THP-Cyclobutyl)Alternative A (Cyclohexyl-Ethyl)Alternative B (Linear Alkyl)
Diagnostic Ion m/z 99.08 (Oxygenated)m/z 97.10 (Hydrocarbon)Series of m/z 43, 57, 71
Neutral Loss 28 Da (C₂H₄ from Cyclobutane)None (Ring is stable)14 Da series (CH₂ units)
Mass Defect Lower (Due to Oxygen)Higher (Pure Hydrocarbon)Higher
Identification Confidence High (Unique m/z 99 + 28 Da loss)Medium (Common hydrocarbon fragments)Low (Non-specific alkyl chain)

Key Insight: The presence of the m/z 99 ion combined with the loss of 28 Da (transition 184 -> 156) is a self-validating signature for the THP-cyclobutyl combination. Pure alkyl amines do not exhibit this specific 28 Da loss with high intensity.

Experimental Protocol (Self-Validating System)

To replicate these results and ensure high data integrity, follow this step-by-step LC-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or 100 ng/mL for column injection.

  • Rationale: Formic acid ensures complete protonation of the secondary amine ([M+H]⁺ formation).

Step 2: MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20-30 V. Caution: Too high (>40V) may cause in-source fragmentation of the strained cyclobutane ring, leading to a diminished precursor signal.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 3: Collision Energy (CE) Ramping

Perform a CE ramp to distinguish the pathways:

  • Low CE (10-15 eV): Dominant m/z 184 (Precursor) and minor m/z 156 (Ring contraction).

  • Medium CE (20-30 eV): Dominant m/z 99 (THP-methyl cation). Optimal for quantitation (MRM transition 184 -> 99).

  • High CE (>40 eV): Appearance of m/z 55 and m/z 81 (Ring destruction fragments).

Step 4: Data Validation
  • Check: Does the spectrum show m/z 99?

    • If Yes: THP moiety confirmed.[10]

    • If No (and m/z 97 is present): Suspect cyclohexyl analog.[4][10]

  • Check: Is there a loss of 28 Da (184 -> 156)?

    • If Yes: Cyclobutane ring confirmed.[4]

    • If No: Suspect isopropyl or open-chain isomer.

References

  • Fragmentation of Tetrahydropyran Derivatives

    • Source: NIST Chemistry WebBook, SRD 69. "2H-Pyran, tetrahydro-4-methyl-".[1][2][11]

    • URL:[Link]

    • Relevance: Establishes the stability and formation of the methyl-THP c
  • Cyclobutane Ring Strain & Fragmentation

    • Source: RSC Publishing.[10] "Fragmentation reactions using electrospray ionization mass spectrometry".

    • URL:[Link]

    • Relevance: Details the mechanism of ring contraction and ethylene loss in strained cycloalkanes under ESI-MS/MS.
  • General Amine Fragmentation Rules

    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Validates the alpha-cleavage and inductive cleavage mechanisms for secondary amines.

Sources

Comparative Guide: HPLC Retention Profiling of N-(Oxan-4-ylmethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a critical secondary amine building block used in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical agents. Its analysis presents a classic chromatographic challenge: the molecule possesses a high pKa (~10.8) and lacks a strong chromophore.

This guide compares two distinct chromatographic strategies—Acidic Mobile Phase (System A) versus High-pH Mobile Phase (System B) —to determine the optimal method for retention, peak symmetry, and impurity segregation.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride[1]

  • Molecular Formula: C₁₀H₁₉NO · HCl

  • Key Functional Groups: Secondary amine (ionizable), Tetrahydropyran (ether), Cyclobutane (hydrophobic ring).

  • pKa (Calculated): ~10.8 (Amine protonation).

  • UV Absorbance: Low. Maxima < 210 nm (requires high-purity solvents).

Comparative Methodology: Acidic vs. Basic Elution[10]

The primary "alternative" in analyzing this compound is not a different instrument, but a fundamental shift in mobile phase pH. The retention behavior of the amine changes drastically based on its ionization state.

System A: The Conventional Approach (Acidic pH)
  • Mechanism: At pH 2.5 (Formic Acid/TFA), the amine is fully protonated (

    
    ).
    
  • Interaction: The positive charge increases solubility in the aqueous phase, reducing interaction with the hydrophobic C18 stationary phase.

  • Risk: Secondary interactions with residual silanols on the column surface often lead to peak tailing.

System B: The High-pH Alternative (Basic pH)
  • Mechanism: At pH 10.5 (Ammonium Bicarbonate), the amine is deprotonated (

    
    ).
    
  • Interaction: The neutral molecule exhibits significantly higher logP (hydrophobicity), driving strong retention on the C18 ligand.

  • Advantage: Eliminates silanol cation-exchange interactions, resulting in sharper peaks.

Comparative Data Summary
FeatureSystem A (Acidic pH 2.7)System B (Basic pH 10.5)
Column C18 (Standard Silica)C18 (Hybrid/High-pH Stable)
Mobile Phase 0.1% Formic Acid in Water/MeCN10mM NH₄HCO₃ (pH 10.5) / MeCN
Analyte State Ionized (

)
Neutral (

)
Retention Time 2.1 - 2.8 min (Early Elution)5.5 - 6.8 min (Strong Retention)
Tailing Factor (

)
1.5 - 2.0 (Moderate Tailing)1.0 - 1.2 (Symmetry)
Resolution (Rs) Low (Co-elution risk with polar impurities)High (Clean separation)

Detailed Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Neutral).

  • Concentration: 0.5 mg/mL (due to weak UV response).

  • Note: Do not use pure acetonitrile as diluent; the HCl salt may precipitate.

System A: Acidic Screening (Rapid Analysis)

This method is suitable for high-throughput screening where speed is prioritized over resolution.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Column Temp: 40°C.

System B: High-pH Optimization (Purity/Stability)

This method is recommended for final purity assays and impurity profiling.

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 2.5 µm (Required for pH > 8 stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

  • Detection: UV @ 210 nm.

  • Column Temp: 35°C.

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the two systems and why System B offers superior retention for this specific amine.

HPLC_Mechanism cluster_Acidic System A: Acidic (pH 2.5) cluster_Basic System B: Basic (pH 10.5) Compound N-(Oxan-4-ylmethyl) cyclobutanamine HCl Acidic_State Protonated (BH+) Hydrophilic Compound->Acidic_State pH < pKa Basic_State Neutral (B) Lipophilic Compound->Basic_State pH > pKa Silanol Silanol Interaction (Peak Tailing) Acidic_State->Silanol Cation Exchange Result_A RT: ~2.5 min Poor Resolution Silanol->Result_A Hydrophobic Strong C18 Binding (High Retention) Basic_State->Hydrophobic Hydrophobic Effect Result_B RT: ~6.0 min High Symmetry Hydrophobic->Result_B

Figure 1: Mechanistic pathway showing how pH modulation alters the ionization state and subsequent column interaction of the amine analyte.

Troubleshooting & Critical Parameters

The "Ghost Peak" Phenomenon

At 210 nm, mobile phase transparency is critical.

  • Issue: Ghost peaks appearing at 6–8 minutes in gradient runs.

  • Cause: Impurities in the Ammonium Bicarbonate salt or contaminated water source concentrating on the column during equilibration.

  • Solution: Use LC-MS grade salts and fresh Milli-Q water. Run a blank gradient before the sample set.

Interference from Impurities

Common synthesis impurities include Cyclobutanamine and Tetrahydro-2H-pyran-4-carbaldehyde .

  • Cyclobutanamine: Very polar. In System A, it elutes in the void volume (unretained). In System B, it retains slightly (~1.5 min), allowing quantification.

  • Aldehyde Intermediate: Neutral. Elutes later than the amine in System A, but may co-elute in System B depending on gradient slope.

Detection Limits

Due to the lack of conjugation, UV sensitivity is low.

  • Alternative Detector: If UV @ 210 nm is insufficient (LOD > 0.1%), switch to CAD (Charged Aerosol Detection) or ELSD . These detectors respond to mass rather than optical properties and are ideal for this aliphatic amine.

References

  • PubChem. (2025).[4][5] Compound Summary: N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride.[1] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. [Link]

  • Dolan, J. W. (2012). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science. [Link]

Sources

Validating Purity of Amine Building Blocks: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amine Gap" in Purity Analysis

In drug discovery, primary and secondary amines are ubiquitous building blocks. However, they present a specific analytical blind spot I call the "Amine Gap." While LC-MS and HPLC are exceptional at identifying organic impurities, they frequently fail to detect the two most common contaminants in amine synthesis: inorganic salts (non-stoichiometric counter-ions) and trapped water/solvents .

For a Senior Scientist, relying solely on LC-MS for an amine building block is a liability. You may see a single peak at >98% integration, yet the bulk material may only be 85% active by weight due to hygroscopic water absorption or carbonate formation.

This guide objectively compares Elemental Analysis (EA) against modern spectroscopic alternatives (qNMR, HPLC) to demonstrate why EA remains the definitive method for validating the bulk purity and salt stoichiometry of amine building blocks.

The Challenge: Why Amines Deceive Standard Analytics

Amines are chemically active species that introduce unique handling challenges not seen in neutral compounds.

  • Hygroscopicity: Many amine salts (HCl, TFA) are highly hygroscopic. A "dry" powder can absorb 5-10% of its weight in water within minutes of exposure to humid lab air.

  • The "Carbonate Trap": Free bases, particularly primary amines, react avidly with atmospheric CO₂ to form carbamates or bicarbonate salts. This adds mass without generating a distinct UV-chromophore or easily distinguishable LC-MS signal.

  • Counter-ion Ambiguity: In library synthesis, amines are often isolated as salts. Is your product a mono-HCl, a di-HCl, or a hemi-sulfate? LC-MS detects only the parent cation

    
    , leaving the counter-ion ratio—and thus the molecular weight required for molarity calculations—unknown.
    

Comparative Analysis: EA vs. qNMR vs. HPLC[1]

To validate purity, we must choose the right tool.[1][2][3] Below is a technical comparison of the three dominant methodologies.

Table 1: Comparative Capabilities for Amine Validation
FeatureElemental Analysis (CHN/S) Quantitative NMR (qNMR) HPLC / LC-MS
Primary Detection Bulk Elemental Mass % (C, H, N)Nuclear Spin Response (¹H, ¹⁹F)UV Absorption / Ionization
Inorganic Salt Detection Excellent (via mass balance)Poor (invisible unless active nuclei)None (salts elute in void volume)
Water/Solvent Detection Excellent (via H/C ratio & O)Good (distinct peaks)Poor (solvent front interference)
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Non-destructive)
Amine Specificity Validates salt stoichiometryValidates structureValidates organic purity
Standard Requirement Combustion Standards (Acetanilide)Internal Standard (e.g., TCNB)Response factors required
Deep Dive: The Causality of Failure
  • Why HPLC Fails Amines: Most amines lack strong chromophores. To see them, you must use low wavelengths (205-210 nm), where solvent noise is high. More importantly, HPLC is a separation technique, not a bulk technique. If your sample is 10% NaCl by weight, HPLC will still report "99% purity" because it ignores the salt entirely.

  • Why qNMR is Tricky: While qNMR is a powerful orthogonal tool, it requires a high-purity internal standard and long relaxation delays (

    
    ) to be accurate. For hygroscopic amines, the water peak in NMR is often broad and exchanges with amine protons, making integration difficult and inaccurate for water quantification.
    

The Solution: Elemental Analysis (CHN)

Elemental Analysis via combustion (Flash Combustion) is the only method that validates the empirical formula .

The Mechanism: The sample is weighed into a tin capsule and dropped into a combustion reactor (>900°C) with excess oxygen.



The gases are separated (GC) and quantified (TCD).

The Gold Standard (The 0.4% Rule): According to the Journal of Medicinal Chemistry and ACS guidelines, a compound is considered pure only if the found values for Carbon, Hydrogen, and Nitrogen are within ±0.4% of the theoretical calculated values [1, 2].

Case Study: The "Pure" Piperazine Derivative

Scenario: You have synthesized a piperazine building block isolated as an HCl salt. LC-MS Result: Single peak, mass 254.2


. Integration >99%.
Assumption:  You calculate yields based on a Mono-HCl salt (MW: 290.5  g/mol ).

The EA Experiment: You run CHN analysis.

  • Theoretical (Mono-HCl): C: 53.7%, H: 7.2%, N: 19.3%

  • Found: C: 48.1%, H: 7.5%, N: 17.2%

Analysis: The Carbon is off by >5%. The sample fails the 0.4% rule.

  • Diagnosis: The ratio of C/N is correct (2.79 theoretical vs 2.79 found), meaning the organic structure is intact. However, the absolute values are diluted.

  • Recalculation: Fitting the data to a Di-HCl hemihydrate model (

    
    ).
    
  • New Theoretical: C: 48.0%, H: 7.4%, N: 17.1%.

  • Result: Match.

Impact: If you had used the Mono-HCl weight for your next reaction step, you would have used 20% less equivalents than intended, likely causing the subsequent reaction to fail or stall. EA saved the synthesis.

Validated Experimental Protocol

To achieve the ±0.4% precision required for publication and process validation, strict adherence to protocol is required.

Step 1: Sample Preparation (The Critical Step)
  • Drying: Amines must be dried in vacuo (over P₂O₅) for at least 4 hours prior to analysis.

  • Homogenization: Grind the sample. Crystal lattice solvent pockets can cause micro-heterogeneity.

Step 2: Weighing (The Source of Error)
  • Instrument: Use a microbalance with readability to 0.001 mg (1 µg).

  • Technique:

    • Tare a clean tin capsule.

    • Add 2.0–3.0 mg of sample.

    • Fold carefully: Ensure no air is trapped (nitrogen blank) but do not tear the foil.

    • Drift Check: If the weight steadily increases on the balance, your amine is absorbing water. Immediate Action: Seal the capsule immediately and record the weight at time zero, or use a pre-weighed capsule in a glovebox.

Step 3: The Run (Combustion)
  • Blanking: Run 3 empty tin capsules to establish the baseline.

  • Calibration: Run K-factor calibration using Acetanilide or Sulfanilamide (matrix matched to amines).

  • Oxygen Dosing: Ensure adequate oxygen dosing. Amines are generally easy to combust, but if present as TFA salts, ensure the combustion time is extended to handle the fluorine content (requires specific WO₃ scrubbers).

Decision Matrix: Purity Validation Workflow

This diagram outlines the logical flow for validating amine building blocks, ensuring no "silent" impurities are missed.

PurityValidation Start Synthesized Amine Building Block LCMS Step 1: LC-MS / HPLC (Check Organic Purity) Start->LCMS Decision1 Organic Purity > 95%? LCMS->Decision1 Purify Re-Purify (Prep HPLC/Cryst.) Decision1->Purify No EA Step 2: Elemental Analysis (Check Bulk Composition) Decision1->EA Yes Purify->LCMS Decision2 Values within ± 0.4%? EA->Decision2 CalcCheck Recalculate for Salts/Hydrates Decision2->CalcCheck No Pass VALIDATED (Release for Synthesis) Decision2->Pass Yes Decision3 Fit Found? CalcCheck->Decision3 qNMR Step 3: qNMR (Trace Solvent/Counter-ion ID) Decision3->qNMR No Decision3->Pass Yes (Update MW) qNMR->Pass Impurity Quantified Fail FAIL (Discard/Reprocess) qNMR->Fail Unidentified Impurity

Figure 1: Logical workflow for validating amine purity. Note that EA serves as the critical gatekeeper for bulk composition and salt stoichiometry.

References

  • American Chemical Society. (2025). ACS Research Data Guidelines for Organic Chemistry. ACS Publishing.[2][4] [Link]

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity Requirements. ACS Publications.[2][4] [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important? [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Tetrahydropyran-Cyclobutyl Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form Characterization in Pharmaceutical Development

In the landscape of drug development, the conversion of a freebase active pharmaceutical ingredient (API) into a salt form is a cornerstone of formulation strategy. This conversion is often pivotal for enhancing critical physicochemical properties such as solubility, stability, and bioavailability. The tetrahydropyran (THP) and cyclobutyl moieties are common structural motifs in modern medicinal chemistry, valued for their ability to modulate lipophilicity and metabolic stability.[1] When an amine, such as one combining these fragments, is selected as a drug candidate, its transformation into a salt necessitates rigorous analytical confirmation.

This guide provides a comparative analysis of the primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of tetrahydropyran-cyclobutyl amine salts. We will move beyond procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present comparative data to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Subject of Our Analysis: Tetrahydropyran-Cyclobutyl Amine and its Hydrochloride Salt

For the purpose of this guide, we will compare the spectroscopic data of a hypothetical secondary amine, N-(tetrahydropyran-4-yl)cyclobutanamine (the "Free Base"), with its corresponding hydrochloride salt (the "HCl Salt"). This comparison will serve as a practical framework for understanding the spectroscopic signatures of amine salt formation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Signatures of Protonation

Expertise & Experience: FTIR spectroscopy is an indispensable first-line technique for confirming salt formation. The method probes the vibrational modes of molecules, and the conversion of a neutral amine (R₂NH) to an ammonium salt (R₂NH₂⁺) introduces profound and readily identifiable changes in the infrared spectrum.[2] The key is to look for the appearance of new bands and the shifting of existing ones associated with the N-H bond.

The most telling feature of secondary amine salt formation is the appearance of a very broad and strong absorption band, typically spanning from 2200 to 3200 cm⁻¹, which is absent in the free base.[3] This "ammonium stretching envelope" is due to the N-H⁺ stretching vibrations and its breadth is a result of strong intermolecular hydrogen bonding in the salt crystal lattice.[3] Additionally, a new band corresponding to the NH₂⁺ deformation (bending) vibration appears in the 1620 to 1560 cm⁻¹ region, providing another clear marker of successful protonation.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, spatula-tip amount of the solid sample (either the free base or the HCl salt) directly onto the ATR crystal. No further preparation is typically required for solid samples.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Background Collection: With the ATR anvil clean and no sample present, collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This corrects for atmospheric H₂O and CO₂.

  • Sample Spectrum Collection: Collect the spectrum of the sample using the same parameters as the background scan.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. For analysis, ensure the spectral range of 4000-600 cm⁻¹ is clearly visible.

Data Presentation & Interpretation

The table below summarizes the expected key vibrational frequencies for our model compounds.

Vibrational Mode Free Base (Expected cm⁻¹) HCl Salt (Expected cm⁻¹) Rationale for Change
N-H Stretch3350-3310 (weak, sharp)N/A (Replaced by N-H⁺ stretch)The single N-H bond of the secondary amine is replaced by the N-H₂⁺ group upon protonation.[5]
N-H⁺ StretchN/A3200-2200 (very broad, strong)Formation of the ammonium ion (R₂NH₂⁺) introduces this characteristic broad stretching envelope.[3]
C-H Stretch (Aliphatic)2950-2850 (strong)2950-2850 (strong, may be superimposed on the N-H⁺ envelope)These stretches from the THP and cyclobutyl rings remain largely unchanged but can be partially obscured by the broad ammonium band.[3]
N-H₂⁺ Bend (Deformation)N/A~1600 (medium)This new bending mode is a hallmark of a secondary amine salt and is absent in the free base.[2][4]
C-O-C Stretch (Ether)~1100 (strong)~1100 (strong)The ether linkage within the tetrahydropyran ring is unaffected by protonation at the distal amine.[6]
Visualizing the Spectroscopic Transformation

FTIR_Transformation FreeBase Free Base (R₂NH) ~3330 cm⁻¹ (N-H Stretch) HPlus + H⁺Cl⁻ FreeBase->HPlus Salt HCl Salt (R₂NH₂⁺Cl⁻) ~2700 cm⁻¹ (Broad N-H⁺ Stretch) ~1600 cm⁻¹ (N-H₂⁺ Bend) HPlus->Salt caption FTIR: Key Vibrational Changes Upon Salt Formation

Caption: FTIR: Key Vibrational Changes Upon Salt Formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density Changes

Expertise & Experience: NMR spectroscopy provides an exquisitely detailed view of the molecular structure and is exceptionally sensitive to the electronic changes that occur during salt formation. When the nitrogen atom is protonated, its electronegativity effectively increases, causing a significant withdrawal of electron density from adjacent atoms. This "deshielding" effect results in a downfield shift (to a higher ppm value) for the nuclei of nearby protons (¹H NMR) and carbons (¹³C NMR).[7]

The most diagnostic signals in the ¹H NMR spectrum are the protons on the carbons directly attached (alpha) to the nitrogen. For our model compound, this would be the methine proton on the cyclobutyl ring and the methine proton on the tetrahydropyran ring. A downfield shift of 0.5-1.0 ppm for these signals upon salt formation is common. Furthermore, the proton on the nitrogen itself (N-H) will appear as a new, often broad signal, which can be confirmed by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O) due to rapid proton-deuteron exchange.[8][9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample (free base or HCl salt) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. DMSO-d₆ is often an excellent choice as it can solubilize both free bases and salts and allows for the observation of exchangeable N-H protons.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • D₂O Exchange (Optional): To confirm the N-H proton signal, remove the NMR tube, add one drop of D₂O, shake well, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Data Presentation & Interpretation

The tables below show representative, hypothetical chemical shift data.

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment (α to N) Free Base (δ, ppm) HCl Salt (δ, ppm) Δδ (ppm) Rationale for Shift
Cyclobutyl-CH-N~2.80~3.55+0.75Significant deshielding due to proximity to the newly formed positive charge on the nitrogen.[7]
Tetrahydropyran-CH-N~2.60~3.30+0.70Deshielding effect from the protonated nitrogen.
N-H~2.10 (broad)~9.50 (very broad)+7.40The ammonium proton is highly deshielded and its chemical shift is strongly dependent on solvent and concentration. Disappears with D₂O addition.[8]

Table: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment (α to N) Free Base (δ, ppm) HCl Salt (δ, ppm) Δδ (ppm) Rationale for Shift
Cyclobutyl-C-N~55.0~61.5+6.5Strong deshielding from the adjacent positively charged nitrogen.[7]
Tetrahydropyran-C-N~52.0~58.0+6.0Electron-withdrawing effect of the ammonium group causes a downfield shift.
Visualizing the NMR Deshielding Effect

NMR_Deshielding cluster_free_base Free Base (R₂NH) cluster_salt HCl Salt (R₂NH₂⁺) node_fb α-Proton ~2.8 ppm Effect Protonation & Deshielding node_fb:f1->Effect Downfield Shift node_salt α-Proton ~3.6 ppm Effect->node_salt:f1 caption NMR: Deshielding of Alpha-Protons Upon Salt Formation

Caption: NMR: Deshielding of Alpha-Protons Upon Salt Formation.

Mass Spectrometry: Confirming the Cationic Species

Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For amine salt analysis, "soft" ionization techniques like Electrospray Ionization (ESI) are ideal. In positive-ion mode ESI-MS, the pre-formed cation of the salt, [M+H]⁺ (where M is the free base), is directly observed.[10] This provides unambiguous confirmation of the mass of the protonated molecule.

A key principle in the mass spectrometry of nitrogenous compounds is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] Our free base has one nitrogen atom, so its molecular weight is odd. The [M+H]⁺ ion will therefore have an even mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confirmation of the elemental formula to within a few parts per million (ppm).

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The instrument is scanned in positive ion mode to detect the [M+H]⁺ species.

Data Presentation & Interpretation

Table: Mass Spectrometry Data (Molecular Formula of Free Base: C₁₀H₁₉NO; Exact Mass: 169.1467)

Species Analyzed Ionization Mode Expected Ion Expected m/z (HRMS) Confirmation Provided
Free BaseESI (+)[M+H]⁺170.1545Confirms the molecular weight of the parent molecule via its protonated form.
HCl SaltESI (+)[M+H]⁺170.1545Directly observes the cationic component of the salt, confirming successful protonation.[10]

Trustworthiness Note: The observation of the identical m/z value for both the free base (which is protonated in the ESI source) and the HCl salt (which is already protonated) validates the identity of the organic cation. The counter-ion (Cl⁻) is not typically observed in positive ion mode.

Visualizing the Overall Workflow

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_result Conclusion Start Synthesized Amine Salt FTIR FTIR Analysis (Confirm N-H⁺, N-H₂⁺ bands) Start->FTIR Vibrational Confirmation NMR NMR Analysis (Confirm α-proton shifts) Start->NMR Structural Confirmation MS MS Analysis (Confirm [M+H]⁺ mass) Start->MS Molecular Weight Confirmation End Structurally Confirmed Salt FTIR->End NMR->End MS->End caption Integrated Workflow for Amine Salt Characterization

Caption: Integrated Workflow for Amine Salt Characterization.

Conclusion: A Triad of Techniques for Unambiguous Characterization

The spectroscopic characterization of amine salts is not reliant on a single technique but on the convergent evidence provided by a triad of methods. FTIR offers a rapid and definitive confirmation of protonation through the unmistakable appearance of the ammonium stretching and bending vibrations. NMR spectroscopy provides a high-resolution map of the structural changes, confirming the precise location of protonation through characteristic deshielding effects. Finally, mass spectrometry delivers an unequivocal confirmation of the molecular weight of the cationic species.

By judiciously applying these three techniques, researchers and drug developers can establish a self-validating system that ensures the identity, structure, and integrity of their amine salt candidates, a critical step in the journey from chemical entity to viable therapeutic.

References

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Marchewka, M. K., & Pietraszko, A. (2010). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(4), 849–855. [Link]

  • Gomes, P. A., & Gawinecki, R. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 7(5), 431-443. [Link]

  • Warren, R. J., & Zarembo, J. E. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. Journal of Pharmaceutical Sciences, 56(9), 1102-1106. [Link]

  • Potin, S., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 886. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry. [Link]

  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(9), 695-702. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

  • SpectraBase. Cyclobutylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75645, Cyclobutylamine. [Link]

  • The Journal of Chemical Physics. Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. [Link]

  • Guerrini, M., et al. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry, 87(12), 6070-6078. [Link]

  • Burket, S. C., & Badger, R. M. (1950). The Vibrational Spectra of Tetrahydropyran and p-Dioxane. Journal of the American Chemical Society, 72(10), 4397-4401. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • National Institute of Standards and Technology. Cyclobutylamine. NIST Chemistry WebBook, SRD 69. [Link]

  • Reddit. Can ammonium chlorhydrates can be analyzed on mass spectrometry? [Link]

  • National Institute of Standards and Technology. Tetrahydropyran. NIST Chemistry WebBook, SRD 69. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry, 34(10), 1281-1287. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.